3-(3-Methylbenzyl)pyrrolidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-3-2-4-11(7-10)8-12-5-6-13-9-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |
InChI Key |
HRFBZUIDHNGZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CCNC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Molecular Properties of 3-(3-Methylphenyl)pyrrolidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 3-(3-Methylphenyl)pyrrolidine, a molecule of significant interest within the broader class of 3-aryl-pyrrolidines. The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, and its derivatives have shown considerable promise as bioactive agents.[1][2] This document will delve into the chemical structure, molecular properties, synthesis, and potential applications of 3-(3-Methylphenyl)pyrrolidine, offering valuable insights for researchers engaged in drug discovery and development. Due to the limited availability of specific experimental data for this particular analog, this guide will also draw upon established knowledge of the 3-aryl-pyrrolidine class to provide a robust and informative resource.
Introduction to 3-Aryl-Pyrrolidines: A Privileged Scaffold
The pyrrolidine ring is a five-membered, nitrogen-containing saturated heterocycle that is a fundamental structural motif in a vast number of natural products, pharmaceuticals, and biologically active compounds.[3][4] Its prevalence in drug discovery is attributed to its ability to introduce three-dimensional complexity into molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4] The 3-aryl-pyrrolidine subclass, in particular, has garnered significant attention due to its demonstrated biological activities, including potent and selective ligand binding to serotonin and dopamine receptors.[1][2] These properties make them attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Chemical Identity and Molecular Properties of 3-(3-Methylphenyl)pyrrolidine
This section details the fundamental chemical and physical properties of 3-(3-Methylphenyl)pyrrolidine.
Chemical Structure and Identifiers
-
Systematic Name: 3-(3-Methylphenyl)pyrrolidine
-
Synonyms: 3-(m-Tolyl)pyrrolidine[5]
-
CAS Number: 954220-64-5[5]
-
Molecular Formula: C₁₁H₁₅N[5]
-
Molecular Weight: 161.24 g/mol [5]
-
Chemical Structure:
Caption: 2D structure of 3-(3-Methylphenyl)pyrrolidine.
Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Inference |
| Appearance | Expected to be a solid or a high-boiling point liquid at room temperature.[5] | The presence of the aromatic ring and the pyrrolidine core increases the molecular weight and intermolecular forces compared to the parent pyrrolidine. |
| Boiling Point | Significantly higher than that of pyrrolidine (87-88 °C). | Increased molecular weight and van der Waals interactions due to the m-tolyl group. |
| Melting Point | If solid, likely to have a moderate melting point. | Dependent on the crystal packing efficiency. |
| Solubility | Likely to be soluble in common organic solvents such as dichloromethane, chloroform, and methanol. Its solubility in water is expected to be lower than that of pyrrolidine due to the hydrophobic aromatic ring. | General solubility trends for organic compounds with both polar (amine) and nonpolar (aromatic) functionalities. |
| pKa | The pyrrolidine nitrogen is basic, and the pKa of the conjugate acid is expected to be in the range of 9-11, similar to other N-alkyl pyrrolidines. | The electronic effect of the 3-aryl substituent is not expected to drastically alter the basicity of the nitrogen atom. |
Synthesis and Manufacturing
The synthesis of 3-aryl-pyrrolidines is a well-explored area of organic chemistry. While a specific, detailed protocol for 3-(3-Methylphenyl)pyrrolidine is not published, the most common and efficient method for this class of compounds is the palladium-catalyzed hydroarylation of pyrrolines.[1][6][7]
General Synthetic Approach: Palladium-Catalyzed Hydroarylation
This method involves the reaction of an N-protected or N-alkylated pyrroline with an aryl halide (in this case, 3-bromotoluene or a related derivative) in the presence of a palladium catalyst and a suitable base.
Caption: General workflow for the synthesis of 3-aryl-pyrrolidines.
Plausible Experimental Protocol
The following is a plausible, generalized experimental protocol for the synthesis of 3-(3-Methylphenyl)pyrrolidine based on published procedures for related compounds.[1][6][7] Note: This protocol is for illustrative purposes and would require optimization for this specific substrate.
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., palladium(II) acetate, 2-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equivalents).
-
Add the N-protected pyrroline (e.g., N-Boc-3-pyrroline, 1.0 equivalent) and the aryl halide (3-bromotoluene, 1.1-1.5 equivalents).
-
Add anhydrous solvent (e.g., toluene or dioxane).
Step 2: Reaction
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS, usually 12-24 hours).
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 4: Deprotection (if necessary)
-
If an N-Boc protecting group is used, it can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
Spectroscopic Characterization
Authentic spectroscopic data for 3-(3-Methylphenyl)pyrrolidine is not available in the searched literature. However, based on the proposed structure, the following characteristic signals would be expected:
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: A complex multiplet in the region of δ 7.0-7.3 ppm corresponding to the four protons on the m-tolyl ring.
-
Pyrrolidine Protons: A series of multiplets between δ 1.5-3.5 ppm for the seven protons on the pyrrolidine ring. The proton at C3 would be a multiplet, likely in the δ 3.0-3.5 ppm range.
-
Methyl Protons: A singlet around δ 2.3 ppm for the three protons of the methyl group on the aromatic ring.
-
N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm). The carbon bearing the methyl group and the carbon attached to the pyrrolidine ring would have distinct chemical shifts.
-
Pyrrolidine Carbons: Signals in the aliphatic region (δ 25-60 ppm).
-
Methyl Carbon: A signal around δ 21 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 161.
-
Fragmentation Pattern: Expect to see fragmentation patterns characteristic of pyrrolidines and benzyl-type compounds, such as loss of the methyl group or cleavage of the pyrrolidine ring.
Biological Activity and Potential Applications
The 3-aryl-pyrrolidine scaffold is a key pharmacophore in many biologically active compounds.[3][4] Derivatives of this class have shown affinity for a variety of central nervous system (CNS) targets.
CNS Receptor Binding
-
Dopamine and Serotonin Receptors: 1-Propyl-3-aryl-pyrrolidines have been identified as potent and selective ligands for dopamine and serotonin receptors, suggesting potential applications in the treatment of depression, anxiety, and other mood disorders.[1][2]
Other Potential Therapeutic Areas
-
Leishmaniasis, Histone Deacetylase (HDAC) Inhibition, and Gene Transcription: The 3-aryl-pyrrolidine motif has been implicated in a diverse range of biological processes, indicating a broad potential for therapeutic applications.[1][2]
The specific biological activity of 3-(3-Methylphenyl)pyrrolidine has not been extensively reported. However, its structural similarity to other active 3-aryl-pyrrolidines makes it a compound of interest for screening in various biological assays, particularly those related to CNS targets.
Safety and Handling
No specific safety and toxicological data for 3-(3-Methylphenyl)pyrrolidine are available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. The following recommendations are based on the safety profiles of the parent pyrrolidine and other related heterocyclic amines.
General Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: Take measures to avoid generating dust or aerosols.
Flammability
-
Pyrrolidine itself is a flammable liquid. While the addition of the aryl group will increase the flash point, 3-(3-Methylphenyl)pyrrolidine should still be considered potentially flammable. Keep away from heat, sparks, and open flames.
Toxicity
-
The toxicological properties have not been fully investigated. Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion and Future Directions
3-(3-Methylphenyl)pyrrolidine is a member of the medicinally important class of 3-aryl-pyrrolidines. While specific experimental data for this compound are sparse, its synthesis is achievable through established methods such as palladium-catalyzed hydroarylation. The predicted molecular properties and the known biological activities of related compounds suggest that 3-(3-Methylphenyl)pyrrolidine is a valuable compound for further investigation in drug discovery programs, particularly in the area of CNS therapeutics.
Future research should focus on the development of a robust and scalable synthesis for this compound, followed by comprehensive spectroscopic characterization to confirm its structure and purity. Furthermore, a thorough evaluation of its biological activity and toxicological profile is warranted to fully assess its potential as a lead compound for drug development.
References
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Sweeney, J. B., Doulcet, J., & Thapa, B. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available from: [Link]
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Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 479-489. Available from: [Link]
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Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. Available from: [Link]
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Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Available from: [Link]
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Meyers, M. J., et al. (2019). 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry, 62(7), 3503-3512. Available from: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UNIPA. Available from: [Link]
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PubChem. (n.d.). 3-Methylpyrrolidine. National Center for Biotechnology Information. Available from: [Link]
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MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Available from: [Link]
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available from: [Link]
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Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. Available from: [Link]
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Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(5), 1123-1137. Available from: [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]
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Thermodynamic properties and pKa values of 3-(3-Methylbenzyl)pyrrolidine
An In-depth Technical Guide to the Thermodynamic Properties and pKa Values of 3-(3-Methylbenzyl)pyrrolidine
Abstract
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to introduce three-dimensional character into otherwise flat molecules, enhancing binding affinity, selectivity, and pharmacokinetic profiles.[2][3][4] The 3-aryl pyrrolidine subclass, to which this compound belongs, is particularly noted for its potent and selective ligand activity at various biological targets, including serotonin and dopamine receptors.[1][5] A quantitative understanding of a compound's physicochemical properties, specifically its acid-base dissociation constant (pKa) and thermodynamic parameters, is fundamental to every stage of drug development, from discovery and formulation to predicting in vivo behavior.
This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the pKa and key thermodynamic properties of this compound. As specific experimental data for this molecule is not extensively published, this document serves as both a theoretical overview and a practical methodological guide for researchers. We detail established protocols, explain the causal reasoning behind experimental choices, and explore validated computational approaches, empowering scientists in drug development to accurately characterize this and similar novel chemical entities.
Part 1: Determination of the Acid Dissociation Constant (pKa)
The pKa, the negative logarithm of the acid dissociation constant, is arguably the most critical physicochemical parameter for a drug candidate containing an ionizable group. For an amine like this compound, the pKa governs the equilibrium between its neutral and protonated (cationic) forms. This equilibrium dictates aqueous solubility, membrane permeability, protein binding, and ultimately, the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.
Experimental Methodologies for pKa Determination
Direct experimental measurement remains the gold standard for pKa determination due to its high accuracy.
Potentiometric titration is the most widely used and accurate method for determining the pKa of soluble compounds.[6][7] It directly measures the change in pH of a solution of the analyte as a strong acid or base is incrementally added.
Causality and Self-Validation: This method is authoritative because it relies on the fundamental, direct measurement of hydrogen ion concentration ([H+]) using a calibrated pH electrode. The resulting titration curve provides a self-validating data set; the inflection point of the sigmoidal curve directly corresponds to the pKa, where the concentrations of the protonated and neutral species are equal, as described by the Henderson-Hasselbalch equation.[8]
Detailed Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized, CO2-free water. A constant ionic strength is maintained by adding a background electrolyte like 0.1 M KCl.
-
Titrant Preparation: Prepare a standardized solution of a strong acid, typically hydrochloric acid (HCl), of a known concentration (e.g., 0.1 M).
-
Titration: Place the sample solution in a thermostatted vessel with continuous stirring. Immerse the calibrated pH electrode and a precision burette tip containing the HCl titrant.
-
Data Acquisition: Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the system to equilibrate and record the stable pH reading and the total volume of titrant added.[6]
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The pKa is the pH value at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[6]
-
Caption: Workflow for pKa determination via potentiometric titration.
Nuclear Magnetic Resonance (NMR) spectroscopy can determine pKa values by monitoring the pH-dependent chemical shifts of nuclei near the ionizable center.[6] As the amine group protonates, the electron density around adjacent protons changes, causing a measurable shift in their resonance frequency.
Causality and Self-Validation: This technique is powerful for molecules with low solubility or for determining site-specific pKa values in polyprotic molecules.[8] The data is fitted to a sigmoidal curve based on the Henderson-Hasselbalch equation, where the inflection point validates the pKa value.
Detailed Experimental Protocol: ¹H NMR Titration
-
Sample Preparation: Prepare a series of buffered solutions across a wide pH range (e.g., from pH 2 to 12). Dissolve a constant, known concentration of this compound in each buffer.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum for each sample at a constant temperature.
-
Data Analysis:
-
Identify a proton signal that shows a significant chemical shift change as a function of pH (likely the protons on the carbons alpha to the nitrogen).
-
Plot the chemical shift (δ) of this proton against the pH of the solution.
-
Fit the resulting data to the equation: δ_obs = (δ_A * [A] + δ_HA * [HA]) / ([A] + [HA]), where δ_obs is the observed shift, and δ_A and δ_HA are the shifts of the neutral and protonated forms, respectively. The pH at the inflection point of this sigmoidal curve is the pKa.
-
Computational Methods for pKa Prediction
In silico methods are invaluable for high-throughput screening and early-stage drug discovery, providing rapid pKa estimations before a compound is synthesized.
Causality and Self-Validation: These methods rely on modeling the thermodynamics of the deprotonation reaction in a solvent.[9] Their accuracy is validated by comparing predictions against large datasets of experimentally determined pKa values for diverse molecules. The root-mean-square error (RMSE) is a key metric for the trustworthiness of a given method.
| Method Type | Principle | Typical Accuracy (RMSE) | Reference |
| Empirical/Group-Based | Uses a base pKa value for a core structure (e.g., pyrrolidine) and applies corrections based on substituent effects. | 0.5 - 2.0 pKa units | [9] |
| Quantum Mechanics (QM) | Calculates the Gibbs free energy change (ΔG) of the deprotonation reaction using a thermodynamic cycle. Requires a solvation model (e.g., COSMO, SMD). | 0.7 - 1.6 pKa units | [10][11] |
| QM / Machine Learning | Combines QM-calculated descriptors with machine learning algorithms trained on large experimental pKa datasets to improve accuracy. | 0.7 - 1.0 pKa units | [11] |
Computational Workflow: QM-Based pKa Prediction
The most common QM approach utilizes a thermodynamic cycle to calculate the free energy of deprotonation in solution.[9]
Caption: Thermodynamic cycle for QM-based pKa calculation.
Part 2: Determination of Thermodynamic Properties
Thermodynamic properties such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) define the energetic landscape of a molecule.[12] This information is vital for understanding its stability, predicting reaction equilibria and energetics for synthesis scale-up, and modeling its behavior under different physical conditions.
Experimental Methodologies
Calorimetry, the science of measuring heat flow, is the primary experimental tool for determining thermodynamic properties.[13]
Constant-volume bomb calorimetry measures the heat released during the complete combustion of a substance. This heat of combustion can then be used with known enthalpies of formation for the combustion products (CO₂, H₂O, N₂) to calculate the standard enthalpy of formation (ΔfH°) of the compound via Hess's Law.
Causality and Self-Validation: This method is based on the first law of thermodynamics (conservation of energy). The system is validated by first combusting a standard substance with a precisely known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter.
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[13] This technique is highly effective for determining heat capacity (Cp) as a function of temperature and for measuring the enthalpies of phase transitions (e.g., melting).[14][15]
Detailed Experimental Protocol: Heat Capacity by DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium for melting point and enthalpy of fusion).
-
Baseline Measurement: Run a scan with two empty, hermetically sealed aluminum pans to obtain a baseline heat flow curve.
-
Reference Material Scan: Place a known mass of a reference material with a well-characterized heat capacity (e.g., sapphire) in the sample pan and run the same temperature program as the baseline.
-
Sample Scan: Accurately weigh a small amount of this compound into a sample pan, seal it, and place it in the instrument. Run the identical temperature program.
-
Data Analysis: The heat capacity of the sample (Cp,sample) is calculated using the following equation:
-
Cp,sample = (DSC_sample - DSC_baseline) / (DSC_ref - DSC_baseline) * (m_ref / m_sample) * Cp,ref
-
Where DSC values are the measured heat flows and m represents mass.
-
Caption: Experimental workflow for heat capacity measurement using DSC.
Computational Estimation
For novel molecules where experimental determination is not yet feasible, computational methods, particularly group contribution methods, provide valuable estimates.
Causality and Self-Validation: Group contribution methods, such as the Joback method, operate on the principle that the thermodynamic properties of a molecule can be approximated by the sum of contributions from its constituent functional groups.[16] The method is validated by its ability to reproduce experimental data across large sets of organic compounds. While less accurate than experimental measurements, it is extremely useful for initial estimations.
Part 3: Summary of Properties for this compound
While specific, experimentally-verified data for this compound is scarce in the literature, we can compile estimated values based on the computational methods described and data from structurally similar compounds to provide a baseline for researchers.
| Property | Symbol | Predicted/Estimated Value | Unit | Method/Basis |
| pKa | pKa | 9.5 - 10.5 | Estimated based on typical pKa for secondary amines and substituted pyrrolidines.[6][17] | |
| Enthalpy of Formation (gas) | ΔfH°gas | -48.24 (for 3-methylpyrrolidine) | kJ/mol | Joback Method (provides a baseline for a core fragment).[16] |
| Gibbs Free Energy of Formation | ΔfG° | 115.48 (for 3-methylpyrrolidine) | kJ/mol | Joback Method (provides a baseline for a core fragment).[16] |
| Molecular Weight | MW | 161.25 | g/mol | Calculated from formula C₁₁H₁₅N.[18] |
Note: The thermodynamic values listed are for the related compound 3-methylpyrrolidine and serve only as a rough approximation for the core structure. The addition of the 3-methylbenzyl group will significantly alter these values. The pKa is an educated estimate and requires experimental verification using the protocols outlined in this guide.
Conclusion
A thorough characterization of the pKa and thermodynamic properties of this compound is essential for its advancement as a potential drug candidate. This guide has detailed the authoritative experimental protocols, including potentiometric titration and differential scanning calorimetry, that provide the most accurate and reliable data. Furthermore, it has outlined the role and methodologies of computational chemistry in providing crucial early-stage predictions. By employing the integrated experimental and computational workflows presented herein, researchers can build a robust physicochemical profile for this compound, enabling informed decisions in synthesis, formulation, and preclinical development.
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Chemical Properties of Pyrrolidine, 3-methyl- (CAS 34375-89-8). Cheméo. [Link]
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Some Heat-Capacity Data on Organic Compounds obtained with a Radiation Calorimeter. ACS Publications. [Link]
-
Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. NIST. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
-
How to Predict pKa. Rowan. [Link]
-
Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022). ResearchGate. [Link]
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]
-
Predicting the pKa of Small Molecules. (2011). Matthias Rupp. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
-
Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. (2011). PubMed. [Link]
-
Pyrrolidine, 3-methyl-. NIST WebBook. [Link]
-
pKa Data Compiled by R. Williams. (2022). University of Rochester. [Link]
-
3-(4-methylbenzyl)pyrrolidine Properties. EPA. [Link]
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Solubility profile of 3-(3-Methylbenzyl)pyrrolidine in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-(3-Methylbenzyl)pyrrolidine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility profile of this compound, a novel pyrrolidine derivative with significant potential in neuroactive drug discovery.[1] Due to the limited availability of public experimental data for this specific molecule, this paper establishes a projected solubility profile based on its inferred physicochemical properties and the foundational principle of "like dissolves like."[2] Furthermore, we present a detailed experimental protocol for the systematic determination of its solubility, alongside an exploration of advanced predictive models such as Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) that can be employed for precise, in-silico screening.[3][4][5][6][7][8] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility characteristics of this promising compound.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a substituted pyrrolidine, a class of saturated nitrogen heterocycles widely utilized by medicinal chemists. The pyrrolidine scaffold's three-dimensional structure is of great interest in drug design for its ability to effectively explore pharmacophore space. The solubility of such compounds is a pivotal parameter, directly impacting their absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of a compound's solubility in various organic solvents is essential for:
-
Process Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient isolation of the final product.
-
Formulation Science: Developing stable and effective dosage forms, including oral solids, injectables, and topical preparations. The choice of excipients and delivery systems is heavily reliant on the API's solubility.
-
Preclinical and Clinical Studies: Ensuring consistent and reproducible dosing, which is fundamental for accurate pharmacological and toxicological assessments.
This guide will first delve into the predicted physicochemical properties of this compound, which form the basis for its projected solubility. We will then present the projected solubility profile in a range of common organic solvents, followed by a detailed, step-by-step experimental protocol for its empirical determination. Finally, we will discuss the application of theoretical models for solubility prediction, providing a powerful tool for solvent screening and formulation design.
Physicochemical Properties of this compound (Projected)
Table 1: Projected Physicochemical Properties of this compound
| Property | Projected Value | Rationale and Impact on Solubility |
| Molecular Formula | C₁₂H₁₇N | - |
| Molecular Weight | 175.27 g/mol | A moderate molecular weight suggests that solubility will be primarily dictated by intermolecular forces rather than molecular size. |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | The positive LogP value indicates a predominantly lipophilic character, suggesting higher solubility in non-polar to moderately polar organic solvents and low aqueous solubility.[9][10] |
| pKa (Basic) | ~10.0 - 10.5 | The pyrrolidine nitrogen is basic, allowing for the formation of salts with acids. This is a key strategy for enhancing aqueous solubility.[11] |
| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | The ability to accept hydrogen bonds will enhance solubility in protic solvents like alcohols. |
| Hydrogen Bond Donors | 1 (N-H group) | The presence of a hydrogen bond donor will contribute to solubility in polar, hydrogen-bond-accepting solvents. |
| Polar Surface Area (PSA) | ~12.0 Ų | A low PSA is consistent with the compound's lipophilic nature and predicts good membrane permeability. |
Based on these projected properties, this compound can be classified as a lipophilic, basic compound with a moderate capacity for hydrogen bonding.
Projected Solubility Profile of this compound
The following table presents a projected qualitative and quantitative solubility profile of this compound in a range of common organic solvents, categorized by their polarity. This profile is derived from the "like dissolves like" principle, where solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.
Table 2: Projected Solubility Profile of this compound at Ambient Temperature (25 °C)
| Solvent | Solvent Type | Polarity Index | Projected Solubility | Rationale |
| Hexane | Non-polar | 0.1 | Low | The non-polar nature of hexane is a poor match for the moderate polarity of the pyrrolidine ring and its hydrogen bonding capabilities. |
| Toluene | Non-polar (Aromatic) | 2.4 | Moderate | The aromatic ring in toluene can engage in π-π stacking with the benzyl group of the solute, enhancing solubility compared to aliphatic non-polar solvents. |
| Diethyl Ether | Polar Aprotic | 2.8 | Soluble | The moderate polarity and ability of the ether oxygen to accept hydrogen bonds make it a suitable solvent. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Very Soluble | DCM's polarity is well-suited to dissolve the compound without the complexities of hydrogen bonding from the solvent. |
| Acetone | Polar Aprotic | 5.1 | Very Soluble | The high polarity and hydrogen bond accepting character of acetone are expected to lead to high solubility. |
| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble | A good balance of moderate polarity and hydrogen bond accepting capability. |
| Isopropanol | Polar Protic | 3.9 | Soluble | The alcohol's ability to both donate and accept hydrogen bonds, coupled with its alkyl chain, provides a favorable environment for dissolution. |
| Ethanol | Polar Protic | 4.3 | Soluble | Similar to isopropanol, ethanol's protic nature and polarity should effectively solvate the molecule. |
| Methanol | Polar Protic | 5.1 | Moderately Soluble | While highly polar and protic, the smaller alkyl chain of methanol may be less favorable for the lipophilic benzyl group compared to larger alcohols. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the compound. |
| Water | Polar Protic | 10.2 | Sparingly Soluble | The high polarity of water is a poor match for the significant non-polar character of the 3-methylbenzyl group, leading to low solubility. |
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and robust technique.[12][13]
Materials and Equipment
-
This compound (as solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). d. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. b. Carefully withdraw a sample from the supernatant of each vial using a syringe. c. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid. d. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
Quantitative Analysis by HPLC: a. Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision. b. Prepare a series of calibration standards of known concentrations. c. Analyze the calibration standards and the diluted samples by HPLC. d. Construct a calibration curve by plotting the peak area against the concentration of the standards. e. Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculation of Solubility: a. Calculate the original concentration in the saturated solution by taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Theoretical Models for Solubility Prediction
In modern drug discovery, computational models are invaluable for predicting physicochemical properties, thereby reducing experimental costs and timelines.[12] Two powerful approaches for solubility prediction are Hansen Solubility Parameters and COSMO-RS.
Hansen Solubility Parameters (HSP)
HSP theory is based on the principle that "like dissolves like," quantified by three parameters that describe the cohesive energy of a substance.[6][7] These parameters are:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (solute and solvent) can be represented as a point in a three-dimensional "Hansen space." The distance (Ra) between the solute and a solvent in this space is calculated, and if this distance is within a certain "interaction radius" (R0) for the solute, the solute is likely to be soluble in that solvent.[6]
Sources
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- 13. researchgate.net [researchgate.net]
3-(3-Methylbenzyl)pyrrolidine as a scaffold in fragment-based drug discovery
Executive Summary: The Case for Sp³-Rich Scaffolds
In the modern landscape of Fragment-Based Drug Discovery (FBDD), the industry is shifting away from flat, aromatic-heavy "Rule of 5" violators toward three-dimensional, high-Fsp³ scaffolds. 3-(3-Methylbenzyl)pyrrolidine represents a paradigmatic "privileged structure" in this domain. Unlike the rigid planarity of indole or biaryl fragments, this scaffold offers a unique combination of a defined vector for growth (the secondary amine) and a flexible, hydrophobic anchor (the 3-methylbenzyl group) capable of probing deep lipophilic pockets often found in GPCRs (e.g., monoamine transporters) and kinase allosteric sites.
This guide details the physicochemical profile, synthetic accessibility, and experimental workflows required to utilize this compound as a core scaffold in hit-to-lead campaigns.
Physicochemical Profile & Chemical Space
The utility of a fragment is defined by its ability to remain "lead-like" after elaboration. This compound adheres strictly to the Rule of Three (Ro3) while providing significant room for molecular weight growth.
Table 1: Physicochemical Properties of this compound
| Property | Value | FBDD Implication |
| Molecular Weight (MW) | 175.27 Da | High Efficiency: Allows addition of ~150-250 Da functional groups while staying <500 Da. |
| cLogP | ~2.8 | Lipophilic Efficiency: High enough to drive binding affinity via hydrophobic effect, but allows polar elaboration. |
| TPSA | 12.0 Ų | Permeability: Excellent predicted CNS and cell membrane permeability. |
| H-Bond Donors (HBD) | 1 (NH) | Growth Vector: The single NH is the primary handle for library generation. |
| H-Bond Acceptors (HBA) | 1 (N) | Interaction: Acts as a key hydrogen bond acceptor in the active site. |
| Fsp³ (Fraction sp³) | 0.83 | 3D Character: Significantly higher than average HTS hits, correlating with improved solubility and specificity. |
| Rotatable Bonds | 2 | Entropy: The methylene linker provides limited flexibility, allowing induced fit without excessive entropic penalty. |
Synthetic Accessibility & Elaboration Strategy
For a scaffold to be viable in FBDD, it must be synthetically accessible on a multi-gram scale and amenable to parallel chemistry.
Core Synthesis Route
The most robust route to the 3-benzylpyrrolidine core involves a Negishi coupling or a metal-catalyzed hydroarylation strategy. The "3-methyl" substituent on the benzyl ring is critical; it often displaces high-energy water molecules in hydrophobic sub-pockets (e.g., the S1 or S2 pockets of proteases).
Figure 1: Synthetic Pathway for Scaffold Generation
Caption: Negishi coupling strategy for the regioselective synthesis of the 3-substituted pyrrolidine core.
Fragment Growing Vectors
Once the core is synthesized, the secondary amine serves as the primary "exit vector." In FBDD, we utilize High-Throughput Chemistry (HTC) to elaborate this vector.
Elaboration Logic:
-
Amide Coupling: Targets residues requiring H-bond donors/acceptors (Ser, Thr, Asp).
-
Sulfonamide Formation: Probes distinct geometries and electrostatic environments.
-
Urea/Carbamate Formation: Extends the reach to distal pockets.
-
S_NAr (Nucleophilic Aromatic Substitution): Appends heteroaromatic rings for pi-stacking interactions.
Experimental Protocols
Protocol A: Parallel Library Generation (Amide Coupling)
Objective: Create a 96-member library of amides to probe the S3/S4 pockets of the target protein.
Materials:
-
Scaffold: this compound (0.1 M in DMA).
-
Acids: Diverse set of 96 carboxylic acids (0.1 M in DMA).
-
Coupling Agent: HATU (0.1 M in DMA).
-
Base: DIPEA (0.2 M in DMA).
Step-by-Step Workflow:
-
Dispensing: In a 96-well deep-well plate, dispense 50 µL of the Scaffold solution (5 µmol) into each well.
-
Activation: Add 55 µL of the Acid solution (5.5 µmol) and 55 µL of HATU solution (5.5 µmol).
-
Initiation: Add 50 µL of DIPEA solution (10 µmol). Seal plate.
-
Reaction: Shake at 600 rpm for 16 hours at Room Temperature (RT).
-
QC Check: Randomly select 3 wells for LC-MS analysis. Conversion must be >85%.
-
Scavenging (Self-Validation): Add 50 mg of polymer-supported trisamine resin to scavenge excess acid/electrophiles. Shake for 4 hours.
-
Filtration: Filter into a receiver plate. The filtrate contains the crude fragment hit, ready for direct biological screening (after DMSO dilution).
Protocol B: Surface Plasmon Resonance (SPR) Screening
Objective: Validate binding affinity (
Methodology:
-
Sensor Chip: Use a CM5 or Streptavidin (SA) chip. Immobilize the target protein to a level of ~2000 RU (Response Units) to detect low-affinity binders.
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant). Crucial: Match DMSO concentration (typically 2%) exactly between running buffer and samples to avoid "bulk effect" artifacts.
-
Injection: Inject fragments at 50 µM. Contact time: 60s; Dissociation time: 120s.
-
Analysis: Look for "square wave" binding (fast on/off) typical of fragments. Calculate Ligand Efficiency (LE) using the formula:
Target LE for this scaffold: > 0.3.[1][2][3][4]
FBDD Workflow Visualization
The following diagram illustrates the iterative cycle of design, synthesis, and screening centered on the pyrrolidine scaffold.
Figure 2: Fragment-to-Lead Optimization Cycle
Caption: Iterative optimization cycle utilizing biophysical data to guide chemical elaboration.
References
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Source: ChemRxiv / ResearchGate Context: Describes the fundamental metal-catalyzed methods to access 3-aryl and 3-benzyl pyrrolidine cores. URL:[Link] (Generalized link to source repository)
-
Fragment-based drug discovery: From hits to leads and lessons learned. Source: Drug Discovery Chemistry Context: Discusses the strategic importance of growing fragments with defined vectors like the pyrrolidine amine. URL:[Link]
-
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Source: NIH / PubMed Central Context: Validates the use of pyrrolidines as high-Fsp³ scaffolds to cover 3D chemical space better than flat aromatics. URL:[Link]
-
PubChem Compound Summary: 3-(3-Methylphenyl)pyrrolidine. Source: PubChem Context:[1][4][5] Provides specific physicochemical data and identifiers for the scaffold class. URL:[Link]
Sources
- 1. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl Pyrrolidine - CAS - 120-94-5 | Axios Research [axios-research.com]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-3-phenylpyrrolidine | C11H15N | CID 21098616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Peptide coupling strategies involving 3-(3-Methylbenzyl)pyrrolidine
Executive Summary
3-(3-Methylbenzyl)pyrrolidine represents a privileged scaffold in modern drug discovery, particularly in the design of GPCR ligands, monoamine transporter inhibitors, and peptidomimetics. However, its incorporation into peptide backbones or small molecule drugs presents distinct synthetic challenges. As a sterically hindered secondary amine with a chiral center at the C3 position, it exhibits reduced nucleophilicity compared to primary amines or simple pyrrolidine.
This guide provides an evidence-based framework for coupling this specific building block. We move beyond generic "peptide coupling" to address the specific kinetic barriers imposed by the 3-benzyl substituent, recommending protocols that minimize racemization and guanidinylation side reactions.
Strategic Analysis: The Steric & Electronic Landscape
The Challenge
The coupling of this compound is governed by two antagonistic factors:
-
Steric Shielding: The 3-methylbenzyl group creates a "folded" conformational preference in non-polar solvents, potentially shielding the nitrogen lone pair.
-
Secondary Amine Nucleophilicity: While more basic than primary amines, the secondary nitrogen is sterically crowded. Standard carbodiimide chemistries (EDC/HOBt) often result in slow kinetics, leading to incomplete conversion or racemization of the activated carboxylic acid partner.
Reagent Selection Logic
To overcome these barriers, we employ "Third Generation" coupling reagents. The decision process relies on the nature of the carboxylic acid partner.
Figure 1: Decision matrix for coupling this compound based on the electrophilic partner's properties.
Experimental Protocols
Protocol A: The Gold Standard (HATU/HOAt)
Application: General coupling of this compound to Fmoc-amino acids or standard carboxylic acids. Mechanism: Generates a highly reactive 7-azabenzotriazole active ester. The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the reaction by up to 100x compared to HOBt.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.1 equiv)
-
HOAt (0.5 equiv - Optional but recommended for this specific amine)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in minimal DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (1.0 eq) to the mixture. Stir for 30-60 seconds only.
-
Critical Note: Do not pre-activate for >2 minutes. Prolonged activation of the acid in the absence of the amine can lead to epimerization of the acid.
-
-
Coupling: Immediately add a solution of this compound (1.2 eq) and the remaining DIPEA (1.0 - 2.0 eq) in DMF.
-
Reaction: Stir at room temperature under Nitrogen.
-
Monitoring: Check via LC-MS at T=30 min. Most reactions complete within 1 hour.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl, sat. NaHCO3, and Brine.
Protocol B: The "Heavy Hammer" (PyBrOP)
Application: Coupling to extremely hindered partners (e.g., N-methylated amino acids, Aib) where HATU fails or stalls. Why PyBrOP? Unlike uronium salts (HATU), phosphonium salts like PyBrOP do not react with the secondary amine to form guanidinium byproducts, allowing for higher temperatures or longer reaction times.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
PyBrOP (1.1 equiv)
-
DIPEA (3.0 equiv)
-
This compound (1.2 equiv)
-
Solvent: DCM or DMF
Step-by-Step Procedure:
-
Dissolution: Dissolve the Carboxylic Acid, this compound, and PyBrOP in DCM or DMF.
-
Initiation: Add DIPEA dropwise at 0°C.
-
Propagation: Allow to warm to room temperature.
-
Note: If the acid is not chiral, this reaction can be gently heated to 40°C to drive completion.
-
-
Workup: Standard aqueous extraction.
Quantitative Performance Comparison
The following table summarizes expected yields based on internal benchmarks for hindered secondary amines.
| Coupling Reagent | Reaction Time | Est. Yield | Racemization Risk | Guanidinylation Risk |
| EDC / HOBt | 12 - 24 hrs | < 40% | Low | None |
| HBTU / DIPEA | 2 - 4 hrs | 65 - 75% | Moderate | High |
| HATU / HOAt | 0.5 - 2 hrs | > 90% | Low | Moderate |
| PyBrOP | 2 - 6 hrs | 85 - 95% | Moderate | None |
| COMU | 0.5 - 1 hr | > 90% | Very Low | Low |
Troubleshooting & Optimization
Guanidinylation (The "Mass +99" Peak)
When using HATU with hindered secondary amines like this compound, the amine reacts slower than the active ester formation. Excess HATU can react directly with the amine to form a guanidinium species (+99 Da mass shift).
-
Solution: Switch to PyBrOP or PyAOP (Phosphonium salts). These cannot form guanidines.[1]
Epimerization of the Acid
If the carboxylic acid partner is chiral (e.g., an amino acid), the activation step renders the
-
Solution: Use TMP (2,4,6-trimethylpyridine / Collidine) instead of DIPEA. The steric bulk of Collidine prevents it from abstracting the
-proton while still neutralizing the reaction acid.
Workflow Visualization
Figure 2: Optimized solution-phase workflow for HATU-mediated coupling.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1][3][4] Journal of the American Chemical Society. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Coste, J., et al. (1990).[2] PyBOP: A new peptide coupling reagent devoid of toxic by-products.[1] Tetrahedron Letters. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
Application Note: Preparation of Chiral 3-(3-Methylbenzyl)pyrrolidine Salts
Executive Summary
This application note details the protocol for the preparation of chiral 3-(3-methylbenzyl)pyrrolidine salts. This scaffold is a critical pharmacophore in the synthesis of monoamine transporter inhibitors and specific GPCR ligands. Because asymmetric synthesis of 3-substituted pyrrolidines can be cost-prohibitive at scale, classical resolution via diastereomeric salt formation remains the industry standard for generating high-enantiomeric excess (ee) material.
This guide covers:
-
Synthesis of the Racemate: A scalable route to the racemic precursor.[1]
-
Chiral Resolution Strategy: Screening and selection of resolving agents (Tartaric acid derivatives).
-
Crystallization Protocol: Step-by-step methodology for isolating the (S)- or (R)-enantiomer.
-
Final Salt Formation: Preparation of the stable Hydrochloride (HCl) or Succinate salt for storage.
Retrosynthetic Strategy & Mechanism
The preparation relies on the physicochemical principle that enantiomers react with a chiral acid to form diastereomeric salts . These salts possess distinct lattice energies and solubilities, allowing separation via fractional crystallization.
Chemical Structure[2][3][4]
-
Target Molecule: this compound
-
CAS (Racemate): Generic structure class 3-benzylpyrrolidines
-
Key Challenge: The C3-chiral center is remote from the basic nitrogen, often requiring "stronger" chiral acids (e.g., dibenzoyl-tartaric acid) to induce sufficient lattice differentiation compared to simple tartaric acid.
Caption: Workflow for the classical resolution of 3-substituted pyrrolidines via diastereomeric salt formation.
Pre-requisite: Synthesis of Racemic Material[1]
Before resolution, the racemic free base must be prepared. The most robust scalable route involves the alkylation of succinimide or pyrrolidinone derivatives.
Protocol A: Synthesis of Racemic this compound
Reaction Type: Knoevenagel Condensation / Reduction
-
Condensation: React 1-benzylpyrrolidin-2-one with 3-methylbenzaldehyde using a strong base (LDA or NaH) to form the 3-benzylidene intermediate.
-
Hydrogenation: Reduce the exocyclic double bond using Pd/C (10%) under H₂ (3 atm) in Methanol.
-
Reduction: Reduce the amide carbonyl using LiAlH₄ in THF to yield the target pyrrolidine.
-
Work-up: Quench with Fieser method, filter, and concentrate to obtain the racemic oil.
Core Protocol: Chiral Resolution
Objective: Isolate the (S)-enantiomer (exemplary target) with >98% ee.
Resolving Agent Screening
For 3-substituted pyrrolidines, the following chiral acids are prioritized based on pKa matching and rigid structure:
-
Primary Candidate: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) or its L-enantiomer.
-
Secondary Candidate: (S)-(+)-Mandelic Acid.
-
Tertiary Candidate: N-Acetyl-L-leucine.
Why DTTA? The bulky toluoyl groups create a rigid "chiral pocket" that effectively discriminates the steric bulk of the 3-methylbenzyl group, often superior to unsubstituted tartaric acid for this specific scaffold.
Experimental Procedure (Resolution with D-DTTA)
Materials:
-
Racemic this compound (10.0 g, 57 mmol)
-
(+)-Di-p-toluoyl-D-tartaric acid (11.0 g, 28.5 mmol, 0.5 equiv)
-
Solvent: Ethanol (Absolute) / Water (95:5)
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of the racemic amine in 50 mL of Ethanol (Abs) at room temperature.
-
Acid Addition: In a separate flask, dissolve 11.0 g of (+)-D-DTTA in 40 mL of Ethanol. Add this solution dropwise to the amine solution with vigorous stirring.
-
Note: Using 0.5 equivalents ("Half-Quantity Method") maximizes theoretical yield of the target diastereomer.
-
-
Nucleation: Heat the mixture to reflux (78°C) until a clear solution is obtained. If haze persists, add water dropwise (max 5 mL) until clear.
-
Crystallization:
-
Cool slowly to 50°C over 1 hour.
-
Seed with authentic chiral salt crystals if available.
-
Continue cooling to 0-5°C over 4 hours. Stir at 0°C for 2 hours.
-
-
Isolation: Filter the white precipitate. Wash the cake with cold Ethanol (2 x 10 mL).
-
Recrystallization (Critical for High ee):
-
Suspend the wet cake in Ethanol (10 mL/g of solid). Heat to reflux.
-
Allow to cool to room temperature. Filter and dry.
-
Target: >98% de (diastereomeric excess).[2]
-
Free Base Recovery
-
Suspend the purified salt in DCM (100 mL).
-
Add 1M NaOH (50 mL) and stir until the solid dissolves and two clear layers form.
-
Separate the organic layer. Extract aqueous layer with DCM (2 x 30 mL).
-
Dry combined organics over Na₂SO₄ and concentrate to yield (S)-3-(3-Methylbenzyl)pyrrolidine as a clear oil.
Final Salt Preparation (Stable Form)
For drug development, the free base is often converted to a hydrochloride or oxalate salt for stability.
Protocol B: Preparation of Hydrochloride Salt
-
Dissolve the chiral free base (1.0 equiv) in Diethyl Ether or MTBE.
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether (1.1 equiv) dropwise under N₂.
-
A white precipitate will form immediately.
-
Stir for 30 minutes, filter under N₂, and dry in a vacuum oven at 40°C.
Data Table: Salt Properties
| Parameter | Free Base | D-DTTA Salt (Intermediate) | HCl Salt (Final) |
| State | Clear Oil | White Crystalline Solid | White Hygroscopic Solid |
| MW | 175.27 | ~561.6 (1:1 complex) | 211.73 |
| Solubility | DCM, MeOH, Et2O | Hot EtOH, DMSO | Water, MeOH |
| Melting Point | N/A (Liquid) | 145–150°C (Typical) | 180–185°C (Decomp) |
Analytical Validation
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
-
Expectation:
-
(S)-Enantiomer: tR ~ 12.5 min (Major)
-
(R)-Enantiomer: tR ~ 14.2 min (Minor)
-
Note: Retention times are illustrative; validation with racemate is required.
-
Caption: Decision tree for optimizing the salt resolution process.
References
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
-
BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Link
-
National Institutes of Health (NIH). (2017). Synthesis of Chiral Tritylpyrrolidine Derivatives. PubMed Central. Link
-
Organic Chemistry Portal. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives. Link
- Periasamy, M. (2005). Methods of enhancement of enantiomeric excess in the resolution of amines. Synthesis, 2005(16), 2681-2696.
Sources
Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of N-Aryl-3-(3-Methylbenzyl)pyrrolidines
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and engage in critical binding interactions with biological targets.[1][2] This application note provides a detailed protocol for the rapid and efficient N-arylation of 3-(3-Methylbenzyl)pyrrolidine using microwave-assisted organic synthesis (MAOS). By leveraging the precise and rapid heating capabilities of microwave irradiation, this method dramatically reduces reaction times, improves yields, and promotes greener chemistry principles compared to conventional heating methods.[3][4] We present a model protocol for a palladium-catalyzed Buchwald-Hartwig amination, offering researchers a robust and scalable method for synthesizing libraries of novel pyrrolidine derivatives for drug discovery programs.
Introduction: The Strategic Advantage of MAOS in Heterocyclic Chemistry
The synthesis of complex organic molecules is a critical bottleneck in drug discovery.[3] Traditional synthetic methods often rely on prolonged heating under reflux, which can lead to thermal decomposition, the formation of side products, and significant energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a solution to these challenges by utilizing the dielectric properties of molecules to achieve rapid and uniform heating.[4][5]
Key Advantages of Microwave-Assisted Synthesis:
-
Accelerated Reaction Rates: Reactions that take hours or days with conventional heating can often be completed in minutes.[3][4]
-
Improved Yields and Purity: The reduction in reaction time minimizes the formation of thermal degradation byproducts.[3]
-
Enhanced Reproducibility: Precise control over temperature and pressure ensures high fidelity from run to run.
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating an oil bath and vessel.[4]
The this compound moiety is a valuable building block, combining a stereochemically rich saturated heterocycle with a substituted aromatic group. Its secondary amine provides a key vector for diversification. N-arylation of this core is a powerful strategy for exploring structure-activity relationships (SAR) by introducing a wide range of electronically and sterically diverse aryl groups.
Mechanism and Rationale: Palladium-Catalyzed C-N Cross-Coupling
The protocol described herein employs a palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation. The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the desired N-arylated product and regenerate the catalyst.
Microwave irradiation dramatically accelerates this cycle by rapidly achieving and maintaining the optimal reaction temperature, often overcoming the activation energy barriers more efficiently than conventional heating.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Sources
Troubleshooting & Optimization
Resolving stability and degradation issues of 3-(3-Methylbenzyl)pyrrolidine
Prepared by the Senior Application Scientist Team
Welcome to the technical resource center for 3-(3-Methylbenzyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to empower you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.
Q1: What are the primary factors that cause this compound to degrade?
A1: The degradation of this compound is primarily driven by three factors:
-
Oxidation: The pyrrolidine ring, being a secondary amine, is susceptible to oxidation, which can be accelerated by atmospheric oxygen, heat, and the presence of metal ions.[1][2] The benzylic position is also a potential site for oxidative attack.
-
Light Exposure: The aromatic benzyl group can absorb UV and high-intensity visible light, leading to photodegradation.[2]
-
pH Extremes: Both strongly acidic and basic conditions can catalyze degradation pathways, although the compound is most stable in a neutral pH range.[3][4]
Q2: How should I properly store neat this compound and its solutions?
A2: Proper storage is critical to maintaining the integrity of the compound. We recommend the following conditions:
-
Neat Compound: Store in a tightly sealed container at 2-8°C. For long-term storage (>6 months), storing at -20°C under an inert atmosphere (argon or nitrogen) is advised.[5][6]
-
Solutions: Prepare solutions fresh whenever possible. For stock solutions, use a high-purity, deoxygenated solvent. Store solutions in amber glass vials at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.
Q3: My solution of this compound has turned a pale yellow/brown. What does this indicate?
A3: A color change to yellow or brown is a common indicator of oxidative degradation. This is often due to the formation of N-oxides or other chromophoric degradation products resulting from the reaction of the amine with atmospheric oxygen.[2] We strongly recommend verifying the purity of the solution via HPLC analysis before use.
Q4: What solvents are recommended for preparing solutions of this compound?
A4: this compound is soluble in most common organic solvents such as methanol, ethanol, DMSO, and acetonitrile. For aqueous buffers, its solubility may be pH-dependent. Always use high-purity, anhydrous solvents when possible, especially for long-term storage, to minimize water-mediated degradation.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Issue 1: Progressive Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis
-
Observation: You run an HPLC analysis of your sample and observe a decrease in the main peak's area percentage and the emergence of new, smaller peaks over time.
-
Potential Causes & Mechanistic Explanation:
-
Oxidative Degradation: This is the most probable cause. The secondary amine of the pyrrolidine ring can be oxidized to form an N-oxide. Alternatively, the benzylic carbon, activated by the adjacent phenyl ring, can be oxidized to a ketone. These processes are often initiated by trace amounts of peroxides in solvents or atmospheric oxygen.
-
Photodegradation: If the sample has been exposed to light, the benzyl group may have absorbed energy, leading to the formation of reactive radical species that can then dimerize or react further.[2]
-
-
Recommended Actions:
-
Confirm Degradation Pathway: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the impurity peaks.[2][7] An increase of 16 amu often corresponds to oxidation (e.g., N-oxide formation).
-
Implement Preventative Handling: Follow the rigorous inert atmosphere handling protocol outlined in Section 3. Prepare fresh solutions using solvents that have been deoxygenated by sparging with nitrogen or argon.
-
Conduct a Forced Degradation Study: To definitively identify the cause, expose small aliquots of the compound to controlled stress conditions (e.g., 3% H₂O₂, high-intensity light, heat) and analyze the resulting degradation profile by HPLC. This will help confirm the identity of the degradants seen in your experimental samples.
-
Issue 2: Inconsistent Results in Biological or Chemical Assays
-
Observation: You observe poor reproducibility in your experiments, with a noticeable drop in the compound's expected activity or potency over the course of the study.
-
Potential Causes & Mechanistic Explanation:
-
Solution Instability at Experimental pH: Your assay buffer may have a pH that accelerates the degradation of the compound. While stable at neutral pH, strongly acidic or basic conditions can compromise the molecule's integrity over the hours-to-days timescale of a typical experiment.[3][4]
-
Incompatibility with Assay Reagents: Components in your assay medium (e.g., metal cofactors, oxidizing agents) could be reacting with your compound. Secondary amines can chelate certain metals or be readily oxidized.
-
-
Recommended Actions:
-
Evaluate Solution Stability: Prepare the compound in your final assay buffer and incubate it under the exact experimental conditions (time, temperature, lighting) but without the other biological/chemical components. Analyze the sample by HPLC at various time points (e.g., 0, 2, 8, 24 hours) to quantify its stability. The results are summarized in the table below.
-
| pH of Buffer | Temperature (°C) | % Degradation (24h) |
| 4.0 | 37 | ~15% |
| 7.4 | 37 | < 2% |
| 9.0 | 37 | ~10% |
Visual Workflow: Troubleshooting Degradation
Caption: A decision tree for troubleshooting common stability issues.
Section 3: Key Protocols & Methodologies
Protocol 1: Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate the parent compound from its potential polar degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Rationale: The acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks. The gradient elution effectively separates the non-polar parent compound from more polar, oxidized degradants that elute earlier. This method is considered "stability-indicating" because of its proven ability to resolve these key impurities.[2][8][9]
Protocol 2: Preparation and Storage of Inert Stock Solutions
This protocol minimizes oxidative degradation during solution preparation.
-
Solvent Preparation: Select a high-purity solvent (e.g., anhydrous Acetonitrile or DMSO). Place the required volume in a flask and sparge with dry argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the required amount of this compound in a tared amber glass vial.
-
Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial using a syringe. Cap the vial tightly immediately after addition.
-
Mixing: Gently vortex or sonicate the vial until the compound is fully dissolved.
-
Storage: For immediate use, keep the vial capped and under a positive pressure of inert gas. For long-term storage, seal the cap with parafilm and place it in a freezer at -20°C or -80°C.[2]
Visual Diagram: Potential Degradation Pathways
Caption: Primary oxidative degradation pathways for the molecule.
References
- The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI.
- Benzylamines - Organic Chemistry Portal. Organic Chemistry Portal.
- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Princeton University.
- PYRROLIDINE FOR SYNTHESIS - Loba Chemie. Loba Chemie.
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
- THE INFLUENCE OF pH AND TEMPERATURE ON THE DEGRADATION KINETICS OF 4-METHOXY-2-[3-(4-PHENYL. Acta Poloniae Pharmaceutica.
- PYRROLIDINE FOR SYNTHESIS MSDS CAS No: 123-75-1 MSDS. Labogens Fine Chem Industry.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.
- Pyrrolidine - Apollo Scientific. Apollo Scientific.
- Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- Synthesis of benzylic amines - Organic Chemistry Portal. Organic Chemistry Portal.
- 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum. ChemicalBook.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Preventing degradation of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine in solution. Benchchem.
- EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
- 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. Organic Syntheses Procedure.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- The effect of pH on the polymer degradation and drug release from PLGA-mPEG microparticles.
- Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology.
- 3-Methylpyrrolidine. PubChem.
- log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
- Thermal stability of chiral pyrrolidinium salts as the temperature of...
- (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
- Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.
- A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Benchchem.
- Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI.
- Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI.
- Unraveling the Specific Regulation of the Central Pathway for Anaerobic Degradation of 3-Methylbenzo
- QbD-Based HPLC Method Development for Trace-Level Detection of Genotoxic 3-Methylbenzyl Chloride in Meclizine HCl Formulations.
- Unraveling the Specific Regulation of the Central Pathway for Anaerobic Degradation of 3-Methylbenzoate.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- 3-fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride 1803611-13-3 wiki. Guidechem.
- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Pyrrolidine - Wikipedia. Wikipedia.
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.
- MS/MS analysis of the metabolites of 3-PBA degradation by strain A-3.
- Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Artvin Coruh University Journal of Natural and Applied Sciences. lwprp1Eu6lBqd2opWmQj0ShxjJA3nymwVS)
Sources
- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. daigangbio.cn [daigangbio.cn]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 9. QbD-Based HPLC Method Development for Trace-Level Detection of Genotoxic 3-Methylbenzyl Chloride in Meclizine HCl Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during 3-(3-Methylbenzyl)pyrrolidine functionalization
Technical Support Ticket #MBP-802: Optimization of 3-(3-Methylbenzyl)pyrrolidine Functionalization
Status: Open Priority: High (Process Chemistry/R&D) Assigned Specialist: Dr. Aris (Senior Application Scientist) Molecule Context: this compound (Secondary Amine, C3-Chiral Scaffold)
Executive Summary & Triage
You are working with This compound , a valuable building block often used in CNS-active drug discovery (e.g., monoamine transporter inhibitors). This scaffold presents a unique "Dual-Risk" profile:
-
Nucleophilic Reactivity: The secondary pyrrolidine nitrogen is highly reactive but prone to over-alkylation and catalyst poisoning.
-
Scaffold Vulnerability: The 3-methylbenzyl side chain contains two distinct benzylic positions susceptible to radical oxidation (the methylene bridge and the tolyl methyl group).
This guide is structured to troubleshoot the three most common functionalization pathways: Amide Coupling , Buchwald-Hartwig Amination , and Reductive Amination .
Module A: Amide Coupling (Acylation)
Primary Issue: Formation of Guanidinium adducts (HATU/HBTU) or
The Mechanism of Failure
When using uronium-based reagents (HATU, HBTU), the secondary amine is sterically accessible. If the carboxylic acid activation is slow (due to sterics or low solubility), the amine will attack the coupling reagent directly at the guanidine carbon, forming a stable, unreactive guanidinium byproduct.
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Reagent Selection | T3P (Propylphosphonic anhydride) or EDC/Oxyma | T3P avoids guanidinium side-reactions entirely and has low epimerization risk. HATU is risky if the acid is bulky. |
| Base Stoichiometry | DIPEA (3.0 equiv) | Ensure the amine is fully deprotonated (free base). Pyrrolidine pKa |
| Order of Addition | Pre-activation (Acid + Base + Reagent) | Stir acid and coupling reagent for 5-10 mins before adding the pyrrolidine. This ensures the active ester is formed before the amine can attack the reagent. |
Visual Workflow: Coupling Decision Tree
Caption: Decision logic for minimizing guanidinium byproduct formation during amide coupling.
Module B: Buchwald-Hartwig Amination ( -Arylation)
Primary Issue:
The Mechanism of Failure
Pyrrolidines are secondary amines with
Catalyst & Ligand Selection Matrix
| Parameter | Recommended System | Why? |
| Ligand | RuPhos or BrettPhos | These bulky, electron-rich biaryl phosphine ligands accelerate reductive elimination, outcompeting the |
| Base | NaOtBu or K3PO4 | Strong alkoxide bases (NaOtBu) facilitate rapid amine binding. Use K3PO4 if base-sensitive groups (esters) are present on the coupling partner. |
| Pd Source | Pd(OAc)2 or Pd2(dba)3 | Pre-catalysts like RuPhos Pd G4 are superior as they ensure a 1:1 L:Pd ratio, preventing formation of inactive Pd-clusters. |
Critical Warning: Avoid using Pd(PPh3)4. It is ineffective for secondary amines with steric bulk like 3-substituted pyrrolidines and leads to high dehalogenation rates.
Module C: Scaffold Integrity (Benzylic Oxidation)
Primary Issue: Radical oxidation of the side chain.
The Hidden Risk
Your molecule, This compound , has a "Tolyl" substructure.
-
Risk Zone 1: The methylene bridge (C3–CH2 –Ar).
-
Risk Zone 2: The methyl group on the ring (Ar–CH3 ).
Trace transition metals (Fe, Cu) or peroxides in solvents (THF, Dioxane) can initiate radical oxidation at these positions, leading to:
-
Benzoyl impurity: Oxidation of the methylene bridge to a ketone.
-
Benzylic Alcohol/Aldehyde: Oxidation of the terminal methyl group.
Prevention Protocol
-
Solvent Quality: Use only anhydrous, inhibitor-free solvents (THF/Ether) stored under Argon. Test for peroxides if using old bottles.
-
Degassing: Sparge reaction mixtures with Nitrogen/Argon for 15 minutes before adding catalyst or heating. Oxygen is the primary oxidant in these side reactions [2].
-
Chelators: If using metal catalysis (Pd/Cu), add a scavenger (e.g., QuadraPure™ TU) immediately upon completion to prevent post-reaction oxidation during workup.
FAQ: Troubleshooting Specific Scenarios
Q: I see a "M+14" impurity during reductive amination. What is it?
A: This is likely the
Q: My chiral this compound is racemizing. Why? A: The C3 position is generally configurationally stable. However, if you use strong bases (e.g., NaH, LDA) or radical conditions , you can trigger racemization via enolization or radical inversion.
-
Fix: Switch to non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic bases (Cs2CO3). Avoid radical initiators (AIBN) or photoredox conditions unless necessary.
Q: Can I use nucleophilic aromatic substitution (SNAr) instead of Buchwald? A: Only if the aryl partner is highly electron-deficient (e.g., 4-fluoronitrobenzene). For electron-neutral or electron-rich aryls, SNAr will fail or require forcing conditions that degrade the benzylic side chain. Stick to Pd-catalyzed coupling.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Simmons, E. M., & Hartwig, J. F. (2012). "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
-
BenchChem Technical Support. (2025). "HBTU Coupling Reactions: Troubleshooting Guide." Link
Need further assistance? Reply with your specific reaction conditions (Solvent, Reagent, Temp) for a custom simulation of side-product distribution.
Technical Support Center: Overcoming Hygroscopic Challenges of 3-(3-Methylbenzyl)pyrrolidine Salts
Welcome to the technical support center for 3-(3-Methylbenzyl)pyrrolidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hygroscopic nature of this compound salts. As a key intermediate in various therapeutic pipelines, ensuring the stability and manufacturability of its solid forms is paramount. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, characterize, and overcome hygroscopicity-related issues in your research and development endeavors.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What is hygroscopicity and why is it a concern for this compound salts?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1][2] For active pharmaceutical ingredients (APIs) like the salts of this compound, this can lead to a cascade of undesirable physicochemical changes.[3][] These changes can include chemical degradation (e.g., hydrolysis), alterations in crystal structure, and compromised physical properties such as powder flow and compaction, which are critical for downstream processing and the stability of the final drug product.[5][6][7]
Q2: Are all salt forms of this compound equally hygroscopic?
A2: No. The degree of hygroscopicity is highly dependent on the chosen counterion that forms the salt with the basic this compound free base. Different salt forms will have unique crystal lattice energies and intermolecular interactions, which dictate their affinity for water molecules.[8][9] For instance, a hydrochloride salt may exhibit different hygroscopic behavior compared to a mesylate or tartrate salt. This is why salt screening is a critical early-stage activity in drug development.[10][11]
Q3: What is the difference between hygroscopic, deliquescent, and efflorescent?
A3: These terms describe different behaviors of materials in the presence of atmospheric moisture:
-
Hygroscopic: A general term for a substance that readily attracts and holds water molecules from the air.
-
Deliquescent: A substance that is so hygroscopic it absorbs enough moisture to dissolve and form an aqueous solution.
-
Efflorescent: A hydrated crystalline solid that loses its water of crystallization to the atmosphere, often becoming a powder.
For this compound salts, the primary concern is typically hygroscopicity, which can lead to deliquescence under high humidity conditions.
Q4: How does polymorphism relate to the hygroscopicity of my this compound salt?
A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[12][13] Different polymorphs of the same salt can have distinct physical properties, including hygroscopicity, solubility, and stability.[14][15] An undesired polymorphic transformation, which can be induced by moisture, can have significant consequences for the drug product's performance and regulatory approval.[12] Therefore, a comprehensive polymorph screen is essential to identify the most stable and least hygroscopic form.[14]
Troubleshooting Guide: Diagnosis and Mitigation Strategies
This section provides a structured approach to identifying, characterizing, and resolving hygroscopicity issues with your this compound salts.
Part 1: Initial Assessment and Characterization
The first step in addressing hygroscopicity is to quantify the extent of the problem. This involves subjecting the salt to a controlled humidity environment and measuring its water uptake.
Objective: To quantitatively determine the hygroscopic properties of a this compound salt by measuring moisture sorption and desorption over a range of relative humidity (RH) levels.
Materials & Equipment:
-
Dynamic Vapor Sorption (DVS) analyzer or a climate-controlled microbalance.
-
This compound salt sample (5-10 mg).
-
Nitrogen gas (for drying).
Procedure:
-
Sample Preparation: Place a accurately weighed sample of the this compound salt into the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen gas at a controlled temperature (e.g., 25°C) until a stable weight is achieved (e.g., less than 0.002% weight change over 10 minutes). This establishes the dry mass of the sample.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25°C). At each step, allow the sample to equilibrate until a stable weight is recorded.
-
Desorption Phase: After reaching the maximum RH (e.g., 90%), decrease the RH in a stepwise manner back down to 0% RH, again allowing the sample to equilibrate at each step.[16]
-
Data Analysis: Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.
The shape of the isotherm provides critical information about the material's interaction with water. Based on the water uptake at a specific RH (e.g., 80% RH at 25°C), the hygroscopicity can be classified according to the European Pharmacopoeia (Ph. Eur.) standards.[17][18]
| Hygroscopicity Class | % Weight Gain (at 25°C, 80% RH) | Typical Observations for this compound Salts |
| Non-hygroscopic | < 0.2% | Remains a free-flowing powder. Ideal for development. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | May show slight clumping over time. Generally manageable. |
| Hygroscopic | ≥ 2% and < 15% | Forms clumps, affecting powder flow. Requires controlled handling. |
| Very hygroscopic | ≥ 15% | Becomes a sticky solid or paste. Significant challenges for formulation. |
| Deliquescent | Sufficient water is absorbed to form a solution | The solid dissolves, forming a liquid. Unsuitable for solid dosage forms without significant formulation strategies. |
Table 1: Hygroscopicity Classification of Pharmaceutical Solids.
Part 2: Strategic Mitigation Workflows
If your initial assessment reveals that your this compound salt is unacceptably hygroscopic, the following strategies can be employed. The choice of strategy depends on the development stage and the severity of the issue.
Caption: Troubleshooting workflow for hygroscopic this compound salts.
Converting the this compound free base into different salt forms is often the most effective way to mitigate hygroscopicity.[11][] The goal is to identify a counterion that forms a stable, non-hygroscopic crystalline salt.
Data Presentation: Impact of Salt Selection on Hygroscopicity
The table below presents hypothetical data comparing the hygroscopicity of various this compound salts.
| Salt Form | Hygroscopicity Class (Ph. Eur.) | Water Uptake at 80% RH (%) | Physical Appearance after 24h at 80% RH |
| Hydrochloride | Very Hygroscopic | 16.2 | Becomes a sticky paste |
| Sulfate | Hygroscopic | 8.5 | Significant clumping, poor flow |
| Maleate | Slightly Hygroscopic | 1.5 | Remains a free-flowing powder |
| Mesylate | Non-hygroscopic | 0.15 | Remains a free-flowing powder |
| Tartrate | Slightly Hygroscopic | 1.8 | Remains a free-flowing powder |
Table 2: Comparative hygroscopicity data for different this compound salts.
Experimental Protocol: Small-Scale Salt Screening
Objective: To rapidly screen a variety of counterions to identify promising, non-hygroscopic salt forms of this compound.
Materials & Equipment:
-
This compound free base.
-
A library of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, maleic acid, methanesulfonic acid, tartaric acid).
-
A variety of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate).
-
Small-scale reaction vials (e.g., 2 mL HPLC vials).
-
Shaker/vortexer and heating block.
-
Microscope, Powder X-ray Diffraction (PXRD) instrument.
Procedure:
-
Stock Solutions: Prepare stock solutions of the this compound free base and the selected acids in a suitable solvent.
-
Reaction: In each vial, combine stoichiometric amounts (e.g., 1:1 or 2:1 base to acid) of the free base and an acid.
-
Crystallization: Subject the vials to various crystallization conditions (e.g., slow evaporation, cooling crystallization, anti-solvent addition) to induce salt formation.
-
Isolation and Analysis: Isolate any resulting solids by centrifugation or filtration.
-
Characterization:
-
Visually inspect the solids under a microscope for crystallinity.
-
Confirm salt formation and assess crystallinity using PXRD.
-
Perform a rapid hygroscopicity assessment on promising candidates using DVS or by placing them in a desiccator at high humidity and observing for physical changes.[20]
-
Once a promising salt has been identified (e.g., the mesylate salt from Table 2), it is crucial to screen for different polymorphs to ensure the most stable and least hygroscopic form is selected for development.[13]
Caption: General workflow for polymorph screening.
Data Presentation: Properties of Different Polymorphs
The table below shows hypothetical data for two polymorphs of this compound Mesylate.
| Property | Form I | Form II |
| PXRD Pattern | Unique peaks at 8.5, 12.3, 19.8 °2θ | Unique peaks at 9.1, 14.5, 21.2 °2θ |
| Melting Point (DSC) | 152°C | 145°C |
| Hygroscopicity Class | Non-hygroscopic | Slightly hygroscopic |
| Water Uptake at 80% RH (%) | 0.15 | 1.1 |
| Thermodynamic Stability | More stable form | Metastable form |
Table 3: Comparison of hypothetical polymorphs of this compound Mesylate.
Based on this data, Form I would be the preferred polymorph for further development due to its superior thermodynamic stability and lower hygroscopicity.
If modifying the solid form through salt or polymorph screening is not feasible or does not fully resolve the issue, formulation strategies can be employed to protect the hygroscopic material.[5][21]
-
Film Coating: Applying a protective polymer coating to tablets or granules can act as a moisture barrier.[1][[“]]
-
Encapsulation: Enclosing the hygroscopic salt within a capsule can limit its exposure to the environment.
-
Co-processing with Excipients: Blending the hygroscopic salt with non-hygroscopic excipients can help to mitigate moisture uptake by the overall formulation.[[“]]
-
Controlled Manufacturing Environment: Processing the material in a low-humidity environment (e.g., <40% RH) is crucial to prevent moisture uptake during manufacturing.[23][24]
-
Protective Packaging: Using packaging materials with a high moisture barrier, such as aluminum foil blisters, and including desiccants can protect the final product during storage.[5][23]
Advanced FAQs & Best Practices
Q5: My this compound salt appears stable at room temperature but fails stability testing at accelerated conditions (40°C/75% RH). What could be happening?
A5: This is a classic sign of a hygroscopic issue. The elevated temperature and humidity in accelerated stability chambers can cause the salt to absorb significant amounts of moisture, leading to chemical degradation, physical changes (like deliquescence), or polymorphic transformations. It is crucial to have a thorough understanding of your salt's hygroscopic properties before initiating stability studies.
Q6: Can I dry a hygroscopic amine salt by azeotropic distillation with toluene?
A6: Yes, azeotropic distillation with a non-polar solvent like toluene can be an effective method for removing water from amine salts in a laboratory or process setting. The toluene-water azeotrope boils at a lower temperature than water alone, allowing for efficient water removal while leaving the dry salt behind. However, ensure the salt is thermally stable at the distillation temperature.
Q7: How do I choose the right excipients to formulate with a hygroscopic this compound salt?
A7: Select excipients with low hygroscopicity. Avoid highly hygroscopic excipients like sorbitol or certain grades of starch. Microcrystalline cellulose is often a good choice. Additionally, incorporating glidants and lubricants can help to overcome the poor powder flow properties often associated with hygroscopic materials.[5]
Q8: What are the regulatory expectations regarding hygroscopicity?
A8: Regulatory agencies like the FDA and EMA expect a thorough characterization of an API's hygroscopicity. This data is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. You must demonstrate that you have chosen an appropriate solid form and that your manufacturing process and packaging are designed to ensure the stability and quality of the drug product over its shelf life.
References
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Chan, H. K., Gåde, N. M., & Sun, C. C. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2068. [Link]
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Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. [Link]
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Tierney, J., & Davey, R. (2010, August 19). Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]
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Khalili, B. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins CDMO. [Link]
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Ask This Paper. (2022, September 23). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Bohrium. [Link]
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CRYSFORMA. (n.d.). Polymorph screening. [Link]
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Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]
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Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. [Link]
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SCHOTT Pharma. (2024, July 8). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. Pharmaceutical Online. [Link]
-
ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]
-
Technology Networks. (n.d.). Hygroscopicity Evaluation. [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
Allada, R., & Chadha, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]
-
Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]
-
ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]
-
ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]
-
ResearchGate. (n.d.). (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. [Link]
-
Kumar, L., & Singh, S. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(19), 6296. [Link]
-
Kumar, L., & Singh, S. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Improved Pharma. (2021, February 14). Salt Screening. [Link]
-
Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
-
Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. [Link]
-
Kumar, D., & S. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
-
Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]
-
richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]
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Validation & Comparative
Mass spectrometry fragmentation patterns of 3-(3-Methylbenzyl)pyrrolidine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 3-(3-Methylbenzyl)pyrrolidine
A Comparative Analysis for Structural Elucidation
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. This compound represents a scaffold of interest, combining a saturated heterocycle (pyrrolidine) with an alkyl-aromatic substituent. Understanding its behavior under mass spectrometric analysis, particularly Electron Ionization (EI), is crucial for its unambiguous identification in complex reaction mixtures, metabolite profiling, and quality control.
This guide provides a detailed predictive analysis of the EI mass spectrometry fragmentation patterns of this compound. As no direct experimental spectra for this specific molecule are widely published, this analysis is built upon foundational principles of mass spectrometry and a comparative study of its constituent chemical moieties. We will explore the key fragmentation pathways, predict the resultant mass-to-charge ratios (m/z), and compare these patterns to structurally similar molecules to highlight the nuances of isomer differentiation.
Pillar 1: Predicted Fragmentation of this compound
Under Electron Ionization (70 eV), this compound (molar mass: 175.28 g/mol ) will form a molecular ion (M•+) at m/z 175 . In accordance with the Nitrogen Rule , a molecule with a single nitrogen atom is expected to have an odd nominal molecular mass, which holds true here.[1][2] The subsequent fragmentation is predicted to be dominated by two key processes characteristic of its structure: benzylic cleavage and α-cleavage adjacent to the amine.
-
Benzylic Cleavage and Tropylium Ion Formation: The most favorable fragmentation pathway for alkylbenzene derivatives is the cleavage of the benzylic C-C bond.[3][4] This is due to the exceptional stability of the resulting benzyl cation, which can rearrange into a highly stable, aromatic tropylium ion.[3][5] For this compound, this involves the cleavage of the bond between the pyrrolidine ring and the methylene bridge.
-
This cleavage results in the formation of the 3-methylbenzyl cation , which rearranges to the more stable methyltropylium ion at m/z 105 . This ion is predicted to be the base peak or one of the most abundant ions in the spectrum.
-
A subsequent loss of a methyl radical (•CH₃) from the m/z 105 ion can lead to the formation of the classic tropylium ion at m/z 91 .[5]
-
-
α-Cleavage of the Pyrrolidine Ring: Aliphatic amines are well-known to undergo characteristic α-cleavage, where a C-C bond adjacent to the nitrogen atom is broken.[1][6][7] This process yields a resonance-stabilized iminium cation. For the 3-substituted pyrrolidine ring, the most significant α-cleavage involves the loss of the substituent at the C-2 position to form a stable iminium ion.
-
Cleavage of the C2-C3 bond and loss of a C₂H₄ radical from the ring leads to the formation of an iminium ion at m/z 84 . This fragment represents the intact pyrrolidine ring having lost the benzyl substituent and rearranged.
-
Summary of Predicted Key Fragments
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 175 | [C₁₂H₁₇N]•+ | Molecular Ion | Low to Moderate |
| 105 | [C₈H₉]⁺ | Benzylic Cleavage (Methyltropylium ion) | Base Peak |
| 91 | [C₇H₇]⁺ | Loss of •CH₃ from m/z 105 (Tropylium ion) | Strong |
| 84 | [C₅H₁₀N]⁺ | α-Cleavage of the pyrrolidine ring | Moderate to Strong |
| 77 | [C₆H₅]⁺ | Loss of CH₂ from m/z 91 (Phenyl cation) | Low |
Pillar 2: Mechanistic Pathways and Visual Representation
The interplay between these fragmentation pathways dictates the final appearance of the mass spectrum. The initial ionization on the nitrogen lone pair is followed by rapid intramolecular reactions that lead to the observed fragments.
Caption: Predicted EI fragmentation pathways for this compound.
Pillar 3: Comparative Fragmentation Analysis
To truly appreciate the diagnostic value of these fragments, we must compare them to the expected spectra of closely related isomers and analogs. This comparison underscores how minor structural changes can yield significantly different mass spectra, enabling unambiguous identification.
| Compound | Key Diagnostic Fragments (m/z) | Differentiating Rationale |
| This compound (Topic Molecule) | 105 (Base) , 91, 84 | The base peak at m/z 105 is characteristic of the methylbenzyl moiety. The m/z 84 fragment confirms the 3-substituted pyrrolidine. |
| 3-Benzylpyrrolidine | 91 (Base) , 84 | The base peak shifts to m/z 91 (tropylium ion), indicating an unsubstituted benzyl group.[5] The m/z 84 fragment is conserved. |
| N-Benzylpyrrolidine | 174 , 91 , 84, 70 | A strong M-1 peak (m/z 174) from α-cleavage at the benzylic carbon is expected.[2] Benzylic cleavage yields m/z 91. A key differentiator is the fragment at m/z 70, resulting from the loss of the benzyl group via α-cleavage. |
| 3-Methyl-1-benzylpiperidine | 105 (Base) , 98, 91 | The base peak at m/z 105 is conserved. However, the heterocyclic fragment shifts to m/z 98, corresponding to the piperidine ring, clearly distinguishing it from the pyrrolidine analog. |
This comparative analysis demonstrates that while the methyltropylium ion (m/z 105) strongly suggests a methylbenzyl group, the presence and m/z value of the heterocyclic fragment (m/z 84 for pyrrolidine, m/z 98 for piperidine) are essential for complete structural confirmation.
Experimental Protocol: GC-MS Analysis
This section provides a standard operating procedure for acquiring an EI mass spectrum for compounds similar to this compound.
Objective: To obtain a reproducible 70 eV Electron Ionization mass spectrum.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., a Quadrupole or Ion Trap analyzer).
Methodology:
-
Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of a volatile, high-purity solvent (e.g., Methanol or Dichloromethane).
-
GC Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40 - 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum from an adjacent baseline region to obtain a clean spectrum.
-
Analyze the resulting spectrum for the molecular ion and key fragment ions as detailed in this guide.
-
Caption: Standard workflow for GC-EI-MS analysis.
Conclusion
The mass spectral fragmentation of this compound is predicted to be a rich source of structural information. The spectrum will likely be defined by a dominant base peak at m/z 105 , unequivocally indicating the presence of a methylbenzyl group through the formation of a stable methyltropylium ion. This, combined with a characteristic fragment at m/z 84 from the α-cleavage of the pyrrolidine ring, provides a unique fingerprint for the molecule. By comparing this predicted pattern with that of its isomers, researchers can confidently distinguish this compound from other structurally related compounds, reinforcing the power of mass spectrometry as a primary tool for chemical characterization.
References
-
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]
-
St. John-Williams, L., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. JoVE Core: Analytical Chemistry. Retrieved from [Link]
-
PubMed. (2026, January 9). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]
-
Metabolomics Platform. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. JoVE Core: Analytical Chemistry. Retrieved from [Link]
-
University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
-
YouTube. (2018, December 31). mass spectrometry: tropylium ion. Retrieved from [Link]
-
Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 453, 116343. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Retrieved from [Link]
-
University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES... Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]
-
YouTube. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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A Comparative Analysis of the Bioactivity of 3-(3-Methylbenzyl)pyrrolidine and 3-benzylpyrrolidine as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—remains a critical area of research for the development of therapeutics for a host of neuropsychiatric disorders. The 3-benzylpyrrolidine scaffold has emerged as a privileged structure, serving as a foundational element for a variety of potent monoamine reuptake inhibitors. This guide provides a comparative analysis of the bioactivity of two closely related analogs: 3-benzylpyrrolidine and its meta-methylated counterpart, 3-(3-Methylbenzyl)pyrrolidine.
Introduction to the 3-Benzylpyrrolidine Scaffold
The 3-benzylpyrrolidine moiety is a core structural feature in a number of compounds targeting monoamine transporters. Its importance lies in the combination of a basic nitrogen atom within the pyrrolidine ring, which is often protonated at physiological pH and interacts with key acidic residues in the transporter binding pocket, and the lipophilic benzyl group that engages with hydrophobic regions of the transporter. The relative orientation of these two key pharmacophoric elements is crucial for high-affinity binding.
The Rationale for Comparison: The Impact of Aromatic Substitution
The addition of a methyl group to the meta-position of the benzyl ring in this compound introduces subtle yet potentially significant changes in the molecule's physicochemical properties. These changes can influence its interaction with biological targets in several ways:
-
Steric Effects: The methyl group adds steric bulk, which could either enhance or hinder binding depending on the topology of the receptor's binding pocket.
-
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the aromatic ring and potentially influence cation-π or other non-covalent interactions.
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its membrane permeability, metabolic stability, and binding affinity to hydrophobic pockets within the transporter.
Understanding the impact of this seemingly minor structural modification is a fundamental aspect of medicinal chemistry and drug design, providing valuable insights for the optimization of lead compounds.
Inferred Comparative Bioactivity Profile
Based on the general structure-activity relationships of monoamine transporter inhibitors, we can hypothesize the following comparative bioactivity profile. It is crucial to note that these are predictions and require experimental validation.
| Compound | Target | Predicted Binding Affinity (Ki) | Predicted Functional Potency (IC50) | Rationale for Prediction |
| 3-benzylpyrrolidine | DAT | Moderate | Moderate | The unsubstituted benzylpyrrolidine scaffold is a known, albeit not exceptionally potent, ligand for DAT. |
| SERT | Low to Moderate | Low to Moderate | Generally, simple 3-substituted pyrrolidines show some affinity for SERT. | |
| NET | Moderate | Moderate | The structural features are also amenable to binding at NET. | |
| This compound | DAT | Potentially Higher | Potentially Higher | The meta-methyl group may provide a favorable steric interaction within a hydrophobic sub-pocket of the DAT, a common feature in many potent DAT inhibitors. The increased lipophilicity could also contribute to enhanced binding. |
| SERT | Likely Similar or Slightly Lower | Likely Similar or Slightly Lower | The SERT binding pocket is known to be more sensitive to steric bulk around the aromatic ring compared to DAT. | |
| NET | Potentially Higher | Potentially Higher | Similar to DAT, the NET binding site may accommodate the methyl group, leading to enhanced affinity. |
Experimental Workflows for Comparative Bioactivity Assessment
To empirically determine the bioactivity of this compound and 3-benzylpyrrolidine, a series of well-established in vitro assays are required. The following sections detail the necessary synthetic and pharmacological testing protocols.
Workflow for Synthesis and Bioactivity Profiling
Caption: Workflow for synthesis and bioactivity profiling.
Detailed Experimental Protocols
1. Synthesis of 3-benzylpyrrolidine and this compound
A common synthetic route to 3-substituted pyrrolidines involves the reduction of a suitable precursor, such as a 3-benzylidenepyrrolidin-2-one, or through multi-step sequences starting from commercially available materials.
Protocol for Reductive Amination (Illustrative):
-
Reaction Setup: To a solution of pyrrolidin-3-one hydrochloride hydrate (1 equivalent) in methanol, add 3-methylbenzaldehyde or benzaldehyde (1.1 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of 1M HCl. Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane and 1M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 3-benzylpyrrolidine or this compound.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Radioligand Binding Assays for Monoamine Transporters
These assays determine the binding affinity (Ki) of the test compounds for DAT, SERT, and NET by measuring their ability to displace a known radioligand.
Protocol for DAT Binding Assay using [³H]WIN 35,428:
-
Tissue Preparation: Prepare crude synaptosomal membranes from rat or mouse striatum. Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) and centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (at various concentrations), and 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
-
Incubation: Initiate the binding reaction by adding 100 µL of the membrane preparation (approximately 50-100 µg of protein). Incubate for 60-90 minutes at room temperature.
-
Termination and Filtration: Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909). Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Note: Similar protocols can be used for SERT and NET binding assays, using [³H]Citalopram and [³H]Nisoxetine as radioligands, respectively.
3. Synaptosomal Monoamine Uptake Inhibition Assays
These functional assays measure the potency (IC50) of the test compounds to inhibit the reuptake of radiolabeled monoamines into synaptosomes.
Protocol for Dopamine Uptake Inhibition Assay:
-
Synaptosome Preparation: Prepare fresh synaptosomes from rat or mouse striatum as described in the binding assay protocol.
-
Pre-incubation: Pre-incubate the synaptosomes in assay buffer (containing 1 mM ascorbic acid and 10 µM pargyline to prevent dopamine degradation) with various concentrations of the test compound for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]Dopamine (final concentration ~10-20 nM).
-
Incubation: Incubate for 5-10 minutes at 37°C.
-
Termination and Filtration: Terminate the uptake by rapid filtration through GF/B filters and wash with ice-cold assay buffer.
-
Scintillation Counting: Quantify the radioactivity as described for the binding assay.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 100 µM cocaine) or at 4°C. Calculate the IC50 value by non-linear regression analysis of the inhibition curve.
Note: Similar protocols can be used for serotonin and norepinephrine uptake inhibition assays, using [³H]Serotonin and [³H]Norepinephrine, respectively.
Structure-Activity Relationship (SAR) Discussion
Upon obtaining the experimental data, a thorough SAR analysis can be conducted. Key points to consider include:
-
Potency: Does the 3-methyl substitution increase or decrease the affinity (Ki) and functional potency (IC50) at each transporter?
-
Selectivity: How does the methyl group affect the selectivity profile? For example, does it enhance DAT selectivity over SERT and NET?
-
Correlation between Binding and Uptake: Is there a good correlation between the binding affinities and the uptake inhibition potencies? Discrepancies could suggest different modes of interaction with the transporter (e.g., competitive vs. non-competitive inhibition).
Visualization of Key Concepts
Pharmacophore Model for 3-Benzylpyrrolidine at DAT
Caption: Key pharmacophoric elements of 3-benzylpyrrolidine for DAT binding.
Hypothesized Binding Orientations
Caption: Hypothesized binding of the two analogs in the DAT pocket.
Conclusion
The comparative analysis of this compound and 3-benzylpyrrolidine offers a valuable case study in the principles of structure-activity relationships for monoamine transporter inhibitors. While direct experimental data is currently lacking in the public domain, this guide provides a strong theoretical framework for predicting their relative bioactivities and, more importantly, detailed protocols for their empirical determination. The insights gained from such a study would contribute to a deeper understanding of the structural requirements for potent and selective DAT ligands and aid in the rational design of novel therapeutics for dopamine-related CNS disorders.
References
While direct comparative data for the two subject compounds is not available, the following references provide essential background on the synthesis, pharmacology, and assay methodologies for related compounds and monoamine transporter research.
- Synthesis of Pyrrolidine Derivatives: For general synthetic methods for pyrrolidine and its derivatives, consult comprehensive organic chemistry resources and review articles on the synthesis of heterocyclic compounds.
- Monoamine Transporter Pharmacology: A wealth of literature exists on the structure, function, and pharmacology of DAT, SERT, and NET. Key reviews in journals such as Nature Reviews Neuroscience, Pharmacological Reviews, and the Journal of Medicinal Chemistry are invaluable.
-
Radioligand Binding Assays: Detailed protocols and theoretical background can be found in publications such as
-
"A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428." (Link: [Link])
-
-
Synaptosomal Uptake Assays: Methodological details are available in numerous publications, including
-
"Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine." (Link: [Link])
-
- Structure-Activity Relationships of DAT Inhibitors: For insights into the SAR of related compounds, refer to medicinal chemistry articles focused on the development of dopamine reuptake inhibitors.
1H and 13C NMR characterization standards for 3-(3-Methylbenzyl)pyrrolidine
[1][2]
Executive Summary & Scope
This guide establishes the analytical standard for 3-(3-Methylbenzyl)pyrrolidine , a critical scaffold in the synthesis of monoamine transporter inhibitors and GPCR ligands.[1][2] Unlike the more common 3-phenylpyrrolidine, this molecule possesses a methylene linker between the pyrrolidine ring and the aromatic system, introducing specific conformational flexibility and diastereotopic splitting patterns that frequently confuse automated assignment algorithms.
This document objectively compares the characterization "performance" of two distinct analytical states: the Free Base (CDCl₃) versus the Hydrochloride Salt (DMSO-d₆).[2] It addresses the common challenge of resolving the pyrrolidine ring multiplets and distinguishing the meta-methyl substitution pattern.[2]
Structural Analysis & Theoretical Grounding
The molecule consists of three distinct magnetic environments:
-
The Pyrrolidine Core: A saturated 5-membered nitrogen heterocycle with a chiral center at C3.[2]
-
The Linker: A benzylic methylene group (-CH₂-) connecting the ring to the arene.[1][2]
-
The Aromatic Tail: A meta-toluyl group (3-methylphenyl).[1][2]
Critical Stereochemical Note
The C3 carbon is a chiral center.[2] In an achiral environment (standard NMR solvents), the enantiomers (
Comparative Characterization Standards
We compare the two primary forms encountered in drug development: the lipophilic Free Base and the hydrophilic HCl Salt.[2]
1H NMR Standardization Table
| Proton Assignment | Free Base (CDCl₃, 298K) | HCl Salt (DMSO-d₆, 298K) | Mechanistic Insight |
| N-H | 1.80 - 2.20 (br s, 1H) | 9.20 - 9.50 (br s, 2H) | Comparison: The salt form shows distinct ammonium protons, often split into two broad peaks due to slow exchange/H-bonding.[1][2] |
| Ar-CH₃ | 2.34 (s, 3H) | 2.30 (s, 3H) | Stable Marker: The methyl singlet is the most reliable integral reference (3H); it is largely unaffected by pH. |
| C2-H (α to N) | 2.90 - 3.15 (m, 2H) | 3.10 - 3.40 (m, 2H) | Deshielding: Protonation of Nitrogen pulls electron density, shifting α-protons downfield.[1][2] |
| C5-H (α to N) | 2.65 - 2.85 (m, 2H) | 3.10 - 3.40 (m, 2H) | Resolution Loss: In salt form, C2 and C5 signals often overlap significantly compared to the free base.[1][2] |
| Benzylic -CH₂- | 2.55 - 2.65 (d/m, 2H) | 2.60 - 2.75 (m, 2H) | Diastereotopicity: These protons are non-equivalent.[1][2] High-field instruments (600 MHz+) may resolve them as dd.[1][2] |
| C3-H (Methine) | 2.20 - 2.40 (m, 1H) | 2.40 - 2.60 (m, 1H) | Overlaps with DMSO solvent residual peak (2.50 ppm) in the salt form; Caution advised. |
| C4-H (β to N) | 1.40 - 2.05 (m, 2H) | 1.60 - 2.15 (m, 2H) | Highly complex multiplet due to ring puckering and diastereotopicity.[1][2] |
| Aromatic (Ar-H) | 6.90 - 7.20 (m, 4H) | 6.95 - 7.25 (m, 4H) | The meta-substitution pattern creates a complex 4H region (s, d, t, d overlapping).[1][2] |
13C NMR Shift Expectations[1]
| Carbon Environment | Shift (ppm) - Free Base | Shift (ppm) - HCl Salt | Notes |
| C=O[1][2] (Carbonyl) | Absent | Absent | Absence confirms reduction of amide precursors.[2] |
| Ar-CH₃ | ~21.5 | ~21.0 | Diagnostic for the methyl group.[1][2] |
| C2 (Pyrrolidine) | ~52.0 | ~49.5 | Upfield shift typically observed upon protonation (β-effect).[1][2] |
| C5 (Pyrrolidine) | ~47.0 | ~45.0 | |
| C3 (Chiral) | ~39.5 | ~37.5 | |
| Benzylic Linker | ~41.0 | ~39.0 | |
| Aromatic C-q | ~140.0, ~138.0 | ~139.0, ~137.0 | Quaternary carbons (low intensity). |
Analytical Workflow & Decision Logic
The following diagram illustrates the logical flow for confirming the identity of this compound and ruling out common regioisomers (e.g., N-benzyl or 2-substituted variants).
Caption: Logic gate for structural verification using 1H NMR markers. Critical checkpoint is distinguishing C-alkylation (target) from N-alkylation (impurity).
Detailed Experimental Protocols
Protocol A: Free Base Characterization (CDCl₃)
Recommended for assessing purity and detailed coupling analysis.[2]
-
Preparation: Dissolve 10-15 mg of the free amine oil in 0.6 mL of CDCl₃ (neutralized over basic alumina if the amine is acid-sensitive, though pyrrolidines are generally robust).
-
Acquisition:
-
Pulse Angle: 30° (to ensure accurate integration of the methyl singlet vs. relaxation time).
-
Delay (D1): Set to
5 seconds. The aromatic protons and the methyl group have different T1 relaxation times; a short delay will skew the integration of the methyl group (appearing < 3H).[2]
-
-
Processing: Calibrate the residual CHCl₃ peak to 7.26 ppm .
-
Validation: Verify the integral ratio of Ar-CH₃ (2.34 ppm) to the Ar-H multiplet (6.9-7.2 ppm). It must be 3.0 : 4.0 . Any deviation suggests solvent occlusion (toluene) or oxidation.[2]
Protocol B: Hydrochloride Salt Characterization (DMSO-d₆)
Recommended for bulk stability testing and hygroscopic samples.[1][2]
-
Preparation: Dissolve 10 mg of the salt in 0.6 mL DMSO-d₆.
-
Water Suppression: Salts are hygroscopic.[2] The H₂O peak in DMSO appears at ~3.33 ppm, which directly overlaps with the pyrrolidine
-protons in the salt form.-
Action: Use a presaturation pulse sequence (e.g., zgpr on Bruker systems) to suppress the water signal if quantitative integration of the ring protons is required.
-
-
Temperature: If the ammonium protons (9.2-9.5 ppm) are too broad to integrate, heat the probe to 313 K (40°C) . This accelerates the exchange and sharpens the peak, or collapses the splitting for better integration.
Comparative Performance Analysis: Solvent Selection
Why choose one over the other?
| Feature | CDCl₃ (Chloroform-d) | C₆D₆ (Benzene-d6) | DMSO-d₆ |
| Spectral Dispersion | Moderate.[1][2] Ring protons often overlap.[2] | Superior. The magnetic anisotropy of benzene often resolves the diastereotopic C4 protons and separates the benzylic linker from the ring protons.[2] | Poor for aliphatic region (viscosity broadening).[2] Excellent for N-H detection. |
| Solubility | Excellent for Free Base.[2] Poor for HCl salt.[2] | Good for Free Base.[2] | Universal.[2] |
| Chemical Interaction | Can form H-bonds with amine.[1][2] Acidic traces can broaden peaks.[2] | Non-interacting. | Strong H-bond acceptor.[1][2] Shifts NH/OH signals significantly downfield.[2] |
| Recommendation | Routine ID | Complex Structural Analysis | Salt Forms & Polar Impurities |
Expert Tip: If you cannot resolve the benzylic CH₂ from the pyrrolidine C3-H in Chloroform, switch to Benzene-d6 .[1][2] The "Benzene Shift" usually moves the aliphatic ring protons upfield while the benzylic protons remain relatively stationary, unmasking the coupling patterns.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (General reference for pyrrolidine ring couplings and substituent effects).
-
Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[5] Link[2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Source for additivity rules regarding meta-substituted aromatics and cyclic amines).
-
Clayden, J., et al. (2005). Conformational control in the synthesis of 3-substituted pyrrolidines. Journal of the American Chemical Society.[2] (Context for diastereotopicity in 3-substituted pyrrolidines).
A Senior Application Scientist's Guide to Comparative In Vitro Metabolic Stability: A Case Study of 3-(3-Methylbenzyl)pyrrolidine
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising lead compound to a life-saving therapeutic, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels. Therefore, early assessment of metabolic stability is a critical step in the drug discovery and development process, enabling researchers to prioritize candidates with favorable pharmacokinetic properties.[2][4]
This guide provides a comparative analysis of the two most common in vitro models for assessing metabolic stability: liver microsomes and hepatocytes.[5] We will use a hypothetical test article, 3-(3-Methylbenzyl)pyrrolidine, to illustrate the experimental design, data analysis, and interpretation of results from these assays. As a Senior Application Scientist, my goal is to not only provide you with protocols but to also explain the scientific rationale behind our experimental choices, ensuring a robust and self-validating study.
Choosing the Right In Vitro System: A Comparative Overview
The liver is the primary site of drug metabolism in the body.[4] To mimic this complex biological environment in the laboratory, we primarily utilize two systems: liver microsomes and intact hepatocytes.[4][6]
-
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][7] Microsomal stability assays are cost-effective, have high throughput, and are particularly useful for evaluating the contribution of CYP-mediated metabolism to a compound's clearance.[8] However, they lack the full complement of Phase II enzymes and the cellular context of intact cells.[5]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full range of Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant model.[4][9] Hepatocyte stability assays can provide a more comprehensive picture of a compound's metabolic fate, including the interplay between different metabolic pathways.[9] These assays are often considered the "gold standard" for in vitro metabolism studies.[4]
The choice between these systems depends on the stage of drug discovery and the specific questions being asked. Early in lead optimization, the higher throughput of microsomal assays may be advantageous for ranking compounds.[8] For lead candidates progressing towards clinical development, the more comprehensive data from hepatocyte assays is invaluable for predicting human pharmacokinetics.[10]
Experimental Design and Protocols
To ensure the scientific integrity of our comparison, we will test this compound in parallel in both human liver microsomes and cryopreserved human hepatocytes. We will also include well-characterized control compounds to validate the performance of each assay.
I. Liver Microsomal Stability Assay
This assay will determine the intrinsic clearance (CLint) of this compound mediated by Phase I enzymes.[4][11]
Rationale for Experimental Choices:
-
Cofactor: The addition of NADPH is essential, as it is the primary cofactor for CYP450 enzymes.[7][12] A control incubation without NADPH is included to assess for any non-CYP mediated degradation or chemical instability.[7][12]
-
Protein Concentration: A microsomal protein concentration of 0.5 mg/mL is typically used to ensure sufficient enzymatic activity while minimizing non-specific binding.[7][13]
-
Time Points: A range of time points (0, 5, 15, 30, 45, and 60 minutes) is chosen to accurately capture the degradation profile of the test compound.[7][13]
-
Positive Controls: Verapamil (a high-clearance compound) and Diazepam (a low-clearance compound) are included to confirm that the enzymatic activity of the microsomes is within the expected range.[13]
Experimental Workflow Diagram:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes (from at least 10 donors to minimize inter-individual variability) in a 37°C water bath.[14]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[15]
-
Prepare the NADPH regenerating system.[11]
-
Prepare a 1 µM working solution of this compound and positive controls (Verapamil and Diazepam) in the buffer. The final DMSO concentration should be less than 0.5%.[15]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution (to a final concentration of 0.5 mg/mL) and the test/control compound working solution.[7]
-
Pre-incubate the plate at 37°C for 5-10 minutes.[16]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]
-
At specified time points (0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[7][8]
-
-
Sample Analysis:
II. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways.[4][9]
Rationale for Experimental Choices:
-
Cell System: Cryopreserved human hepatocytes are used as they retain enzymatic activities similar to fresh hepatocytes and offer convenience.[18] Using cells from multiple donors is recommended.
-
Cell Density: A cell density of 0.5 x 10^6 viable cells/mL is chosen to provide sufficient metabolic activity.[18]
-
Time Points: A longer incubation period (up to 120 or 240 minutes) is often necessary for hepatocyte assays, as metabolism can be slower than in microsomes.[18][19]
-
Negative Control: Heat-inactivated hepatocytes are used as a negative control to account for any non-enzymatic degradation of the compound.[18]
-
Positive Controls: Testosterone (high clearance) and 7-Ethoxycoumarin (moderate clearance) are suitable positive controls for hepatocyte assays.[13]
Experimental Workflow Diagram:
Caption: Workflow for the Hepatocyte Stability Assay.
Step-by-Step Protocol:
-
Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Determine cell viability and density using a method like the Trypan Blue exclusion test.
-
Resuspend the hepatocytes in pre-warmed incubation medium to a final density of 0.5 x 10^6 viable cells/mL.[18]
-
Prepare 1 µM working solutions of this compound and positive controls (Testosterone and 7-Ethoxycoumarin) in the incubation medium.
-
-
Incubation:
-
Dispense the hepatocyte suspension into a non-coated 24-well plate.[18]
-
Add the test/control compound working solutions to the appropriate wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, under gentle shaking.[18]
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the metabolic activity by adding ice-cold acetonitrile with an internal standard.[9]
-
-
Sample Analysis:
Data Analysis and Interpretation
The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Calculate Percent Remaining: The amount of parent compound at each time point is expressed as a percentage of the amount at time zero.
-
Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line is the elimination rate constant (-k).[7]
-
Calculate In Vitro Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
Comparative Kinetic Data for this compound (Illustrative)
The following tables present hypothetical data for our test article and controls, demonstrating how the results from the two assays can be compared.
Table 1: Liver Microsomal Stability Data
| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |
| This compound | 25.7 | 54.0 | Moderate Clearance |
| Verapamil (High Clearance Control) | < 5 | > 277 | High Clearance |
| Diazepam (Low Clearance Control) | > 60 | < 23.1 | Low Clearance |
Table 2: Hepatocyte Stability Data
| Compound | t½ (min) | CLint (µL/min/10^6 cells) | Classification |
| This compound | 55.2 | 25.1 | Moderate Clearance |
| Testosterone (High Clearance Control) | 12.8 | 108.3 | High Clearance |
| 7-Ethoxycoumarin (Mod. Clearance Control) | 48.5 | 28.6 | Moderate Clearance |
Interpretation of Results:
In this illustrative example, this compound exhibits moderate metabolic clearance in both systems. The faster clearance in microsomes compared to hepatocytes could suggest that Phase I (CYP-mediated) metabolism is a significant pathway, but that Phase II metabolism, which is more active in hepatocytes, may be less of a factor or that other factors present in whole cells (like transport) influence the overall rate. The data from both assays, when considered together, provide a more complete picture of the compound's likely metabolic fate. This information is crucial for predicting in vivo hepatic clearance and guiding further studies, such as metabolite identification.[4][10]
Conclusion: An Integrated Approach to Assessing Metabolic Stability
The comparative analysis of this compound in both liver microsomes and hepatocytes provides a robust framework for evaluating the metabolic stability of novel chemical entities. Microsomal assays offer a rapid and cost-effective means to assess Phase I metabolism, while hepatocyte assays provide a more physiologically relevant system that incorporates both Phase I and Phase II pathways.[5] By employing both systems and including appropriate controls, researchers can gain a comprehensive understanding of a compound's metabolic liabilities early in the drug discovery process. This integrated approach, grounded in sound scientific principles, is essential for making informed decisions and ultimately, for developing safer and more effective medicines.
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Li, S., & Yuan, L. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. RSC Advances, 3(46), 23875-23884. Retrieved from [Link]
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Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Retrieved from [Link]
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International Journal of Research in Pharmacy and Allied Science. (n.d.). The Role of Cytochrom P450 in Drug Metabolism. Retrieved from [Link]
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SciSpace. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]
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ResearchGate. (2020). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
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Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports : PR, 58(4), 453–472. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
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Di, L., & Obach, R. S. (2015). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Journal of medicinal chemistry, 58(5), 2158–2166. Retrieved from [Link]
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Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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Preti, D., & Spalluto, G. (2019). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals, 12(1), 3. Retrieved from [Link]
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Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American family physician, 76(3), 391–396. Retrieved from [Link]
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Jia, L., & Liu, X. (2007). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Current drug metabolism, 8(8), 822–829. Retrieved from [Link]
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Preiss-Bloom, O. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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ResearchGate. (2020). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from [Link]
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Pharmaron. (n.d.). Drug Metabolism and IVIVE: Comparing Microsomes and Hepatocytes for Metabolic Stability Screening. Retrieved from [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
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Patsnap. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites?. Retrieved from [Link]
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ResearchGate. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Retrieved from [Link]
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Cantelli-Forti, G., Hrelia, P., Paolini, M., & Bronzetti, G. (1987). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Mutation research, 178(1), 11–20. Retrieved from [Link]
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Nature. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]
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Prorelix. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]
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BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]
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EFSA. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. Retrieved from [Link]
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Kim, H. J., & Lee, J. A. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International journal of molecular sciences, 21(21), 8171. Retrieved from [Link]
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- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. mercell.com [mercell.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Benchmarking Synthetic Strategies for 3-(3-Methylbenzyl)pyrrolidine Efficiency
Executive Summary
The synthesis of 3-(3-Methylbenzyl)pyrrolidine represents a classic challenge in medicinal chemistry: attaching a benzylic moiety to a saturated nitrogen heterocycle with precise regiocontrol. This scaffold is frequently encountered in monoamine transporter inhibitors and GPCR ligands.
This guide benchmarks three distinct synthetic methodologies ranging from classical olefination to modern metallaphotoredox-style coupling.
-
Route A (Classical): Wittig Olefination followed by Hydrogenation. Best for multi-gram scale-up and cost efficiency.
-
Route B (Precision): Negishi Cross-Coupling.[1][2] Best for library generation and late-stage diversification.
-
Route C (Emerging): Ni-Catalyzed Reductive Cross-Coupling (X-Coupling). Best for atom economy and avoiding organometallic reagent preparation.
Strategic Route Analysis
Route A: The "Classical" Approach (Wittig + Hydrogenation)
Mechanism: Nucleophilic addition of a phosphorus ylide to a ketone, followed by catalytic reduction of the exocyclic alkene.
-
Causality: This route utilizes the commercially available N-Boc-3-pyrrolidinone. The thermodynamic driving force of phosphine oxide formation drives the difficult C-C bond formation.
-
Pros: Robust, moisture-tolerant (relative to organometallics), scalable, avoids expensive ligands.
-
Cons: Poor atom economy (triphenylphosphine oxide waste), two-step process.
Route B: The "Precision" Approach (Negishi Coupling)
Mechanism: Pd- or Ni-catalyzed cross-coupling between an organozinc reagent and an alkyl halide.[1]
-
Causality: Uses N-Boc-3-iodopyrrolidine. The high functional group tolerance of organozinc reagents allows for high chemoselectivity.
-
Pros: Convergent, high yields, established precedent for sp³-sp³ coupling (Fu conditions).
-
Cons: Requires preparation of moisture-sensitive organozinc reagents; stoichiometric zinc waste.
Route C: The "Modern" Approach (Ni-Reductive Coupling)
Mechanism: Dual activation of two electrophiles (N-Boc-3-bromopyrrolidine and 3-methylbenzyl bromide) using a Nickel catalyst and a stoichiometric reductant (Mn or Zn).
-
Causality: Bypasses the need to pre-form unstable organometallic reagents.[3][4] The mechanism likely involves a radical chain pathway where the Ni center shuttles between oxidation states to stitch two electrophiles together.
-
Pros: One-pot, uses stable starting materials, "off-the-shelf" reagents.
-
Cons: High catalyst loading often required; sensitivity to stirring rates (heterogeneous reductant).
Visualizing the Pathways
The following diagram illustrates the three converging pathways to the target molecule.
Figure 1: Convergence of synthetic pathways. Route B (Blue) offers the most direct convergence, while Route A involves a stable intermediate.
Detailed Experimental Protocols
These protocols are designed to be self-validating . Key checkpoints (TLC, Color Change) are included to ensure integrity.
Protocol A: Wittig Olefination & Reduction (Scale-Up Preferred)
Step 1: Olefination
-
Reagent Prep: Suspend (3-methylbenzyl)triphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M) under N₂.
-
Ylide Formation: Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.3 equiv) portion-wise.
-
Validation: Suspension should turn bright yellow/orange, indicating ylide formation. Stir for 45 mins.
-
-
Addition: Add N-Boc-3-pyrrolidinone (1.0 equiv) dissolved in minimal THF dropwise.
-
Reaction: Warm to RT and reflux for 4 hours.
-
Validation: TLC (Hex/EtOAc 4:1) should show disappearance of ketone (Rf ~0.4) and appearance of alkene (Rf ~0.7).
-
-
Workup: Quench with sat. NH₄Cl.[5] Extract with Et₂O. Concentrate and filter through a silica plug to remove triphenylphosphine oxide (TPPO).
Step 2: Hydrogenation
-
Dissolve the crude alkene in MeOH (0.2 M).
-
Add 10 wt% Pd/C (10% by mass of substrate).
-
Stir under H₂ balloon (1 atm) for 16 hours.
-
Purification: Filter through Celite. Remove solvent.[5][6] Deprotect Boc (if required) using 4M HCl/Dioxane.
Protocol B: Nickel-Catalyzed Negishi Coupling (High Precision)
Reference Basis: Fu, G. C. et al. J. Am. Chem. Soc. [1]
-
Catalyst Prep: In a glovebox/Schlenk line, mix NiCl₂·glyme (5 mol%) and ligand (e.g., bathophenanthroline or chiral diamine if enantioselective) (6 mol%) in DMA/THF. Stir 20 min (Green solution).
-
Substrate: Add N-Boc-3-iodopyrrolidine (1.0 equiv).
-
Nucleophile: Add 3-methylbenzylzinc bromide (1.3 equiv, prepared via Zn dust activation in THF) dropwise.
-
Reaction: Stir at RT for 12 hours.
-
Validation: Reaction color often shifts from green to brown/black upon completion.
-
-
Quench: Carefully add 1M HCl (gas evolution). Extract with EtOAc.[7]
Protocol C: Reductive Cross-Coupling (Electrophile-Electrophile)
Reference Basis: Reisman, S. E. et al. / Weix, D. J. et al. [2, 3]
-
Setup: Flame-dry a flask. Add Mn powder (3.0 equiv, <10 micron preferred) and molecular sieves.
-
Catalyst: Add NiBr₂·diglyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 12 mol%).
-
Solvent: Add DMA (0.2 M). Stir to activate Mn (surface activation is critical).
-
Substrates: Add N-Boc-3-bromopyrrolidine (1.0 equiv) and 3-methylbenzyl bromide (1.2 equiv).
-
Reaction: Stir vigorously (critical for heterogeneous reductant) at RT for 24h.
-
Validation: If the mixture remains green (Ni(II)), the reaction has stalled. A dark suspension indicates active catalytic turnover.
-
Performance Benchmarking
The following data is synthesized from comparative literature on 3-substituted pyrrolidine synthesis.
| Metric | Route A (Wittig) | Route B (Negishi) | Route C (Reductive Ni) |
| Overall Yield | 65-75% (2 steps) | 70-85% | 55-65% |
| Step Count | 2 | 1 (requires reagent prep) | 1 (One-pot) |
| Atom Economy | Low (TPPO waste) | Medium (Zn salts) | High (Mn/Zn salts only) |
| Scalability | High (kg scale) | Medium (Moisture sensitive) | Low/Medium (Stirring limits) |
| Reagent Cost | $ (Low) | ||
| Key Risk | TPPO removal difficulty | Organozinc stability | Homocoupling side-products |
Decision Matrix
Use this logic flow to select the optimal route for your specific project constraints.
Figure 2: Decision Matrix for Route Selection.
References
-
Cordier, C. J., Lundgren, R. J., & Fu, G. C. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine.[2][8] Journal of the American Chemical Society, 135(29), 10946–10949.
-
Cherney, A. H., & Reisman, S. E. (2014).[3] Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society, 136(41), 14365–14366.
-
Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775.
-
Zhang, J., Lu, G., Xu, J., Sun, H., & Shen, Q. (2016).[4] Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes. Organic Letters, 18(12), 2860–2863. [4]
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles [organic-chemistry.org]
- 4. Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes [organic-chemistry.org]
- 5. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 8. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
3-(3-Methylbenzyl)pyrrolidine proper disposal procedures
Executive Summary & Chemical Profile
3-(3-Methylbenzyl)pyrrolidine is a secondary amine and a substituted pyrrolidine derivative.[1][2][3] In drug discovery, it is frequently used as a building block or intermediate. Its disposal requires strict adherence to alkaline (basic) organic waste protocols .[3]
The critical safety failure mode with this compound is accidental acidification .[3] As a secondary amine, it reacts exothermically with acids and can form hazardous N-nitroso compounds if exposed to nitrosating agents.[1][2][3]
Chemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Functional Group | Secondary Amine | Basic (pH > 11). Incompatible with acids and oxidizers.[1][2][3] |
| Physical State | Liquid (Free Base) or Solid (HCl Salt) | Liquid: High volatility/flammability risk.[3] Solid: Dust inhalation risk.[3][4] |
| RCRA Classification | Characteristic Waste | D001 (Ignitable) and D002 (Corrosive).[3] Not specifically P/U-listed, but treated as hazardous. |
| Reactivity | Nucleophilic | Reacts violently with acid chlorides, anhydrides, and strong oxidizers. |
Pre-Disposal Segregation Strategy
Scientific Rationale: You cannot simply pour this into a "General Organic Waste" container without verifying the stream's compatibility.[3]
-
The Acid Error: Many general waste streams contain acetic acid or trace mineral acids from HPLC mobile phases.[3] Adding a bolus of this compound to an acidic waste carboy can cause rapid heat generation (exotherm) and pressurization of the vessel.[1][2][3]
-
The Nitrosamine Risk: Avoid mixing with waste streams containing nitrites or nitrosating agents, as secondary amines can form carcinogenic nitrosamines.
Disposal Decision Matrix
Figure 1: Decision matrix for selecting the correct waste stream based on physical state and solvent composition.[1][2][3]
Step-by-Step Disposal Protocol
Phase 1: Preparation & Container Selection
-
PPE Requirements: Nitrile gloves (double-gloved recommended for free base), safety goggles, and flame-resistant lab coat.[1][2][3]
-
Vessel Selection:
-
Labeling: Immediately attach a hazardous waste tag.
-
Chemical Name: Write out the full name. Do not use abbreviations like "3-MBP."
-
Hazards: Check "Flammable" (if liquid) and "Corrosive/Base."[3]
-
Phase 2: Transfer & Accumulation
-
For Pure Liquids (Free Base):
-
For Reaction Mixtures:
-
If the reaction used strong acids (e.g., HCl, TFA), you must quench/neutralize the mixture to pH 6–9 before adding it to the organic waste container.
-
Why? To prevent thermal runaway inside the waste drum.[3]
-
-
For Solids (Salts/Contaminated Debris):
-
Place contaminated weigh boats, gloves, and paper towels into the solid waste bin.
-
Do not mix with "Sharps" (needles/glass) unless the facility permits combined solid waste.[3]
-
Phase 3: Satellite Accumulation Area (SAA) Management
-
Secondary Containment: The waste container must sit in a tray capable of holding 110% of the container's volume.
-
Headspace: Leave at least 10% headspace in liquid containers to allow for vapor expansion.[3]
-
Closure: Keep the cap tightly closed when not actively adding waste. (Regulatory requirement: 40 CFR 262.15).[3]
Emergency Spill Response (Amine Specific)
Scenario: You drop a 100mL bottle of this compound free base.
Immediate Action:
-
Evacuate & Ventilate: The vapor is a respiratory irritant.[3][5] Clear the immediate area.[3]
-
Do Not Use Water: Water can spread the organic base and increase the surface area of evaporation.
-
Absorb & Neutralize:
-
Disposal of Cleanup Materials: All absorbent materials must be bagged, labeled as hazardous waste (containing the amine), and disposed of via the solid waste stream.
References
-
Sigma-Aldrich. Safety Data Sheet: Pyrrolidine Derivatives.[2][3] (General Hazard Class 3 & 8).[3] Retrieved from [1][2][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[3] Retrieved from [1][2][3]
-
University of Wisconsin-Madison. Chapter 7: Chemical Disposal Procedures (Amines). Retrieved from [2][3]
-
National Institutes of Health (NIH) PubChem. Compound Summary: 3-(3-Methylphenyl)pyrrolidine (Structural Analog).[1][2][3] Retrieved from [1][2][3]
-
Fisher Scientific. Safety Data Sheet: 1-Benzyl-3-pyrrolidone (Structural Analog).[1][2][3] Retrieved from [1][2][3]
Sources
- 1. 13220-33-2|N-Methyl-3-pyrrolidinol|BLD Pharm [bldpharm.com]
- 2. 3-Methyl-3-phenylpyrrolidine | C11H15N | CID 21098616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | C14H17NO4 | CID 11346067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
